4-Methyl-2,6-bis(methylsulfanyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2,6-bis(methylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMNCTNUNURQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285477 | |
| Record name | 4-methyl-2,6-bis(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-41-4 | |
| Record name | NSC42032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-2,6-bis(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Thermodynamic Profiling and Stability Management of Bis(methylsulfanyl)pyrimidine Scaffolds
Executive Summary
Bis(methylsulfanyl)pyrimidine derivatives represent a critical class of "masked" electrophiles in drug discovery. Unlike their chloropyrimidine counterparts, which are kinetically unstable and prone to hydrolysis, methylsulfanyl (SMe) variants exhibit exceptional thermodynamic stability under ambient conditions. Their utility lies in a controlled thermodynamic destabilization strategy: the oxidation of the sulfide to a sulfone (
This guide provides a technical analysis of the thermodynamic baselines of these scaffolds, focusing on the dichotomy between the 2,4- and 4,6-isomers, and details self-validating protocols for managing their activation and stability.
Part 1: Molecular Architecture & Thermodynamic Baselines
To manipulate these scaffolds effectively, one must understand the electronic causality governing their stability. The methylsulfanyl group is a
Isomeric Dichotomy: 2,4- vs. 4,6-Bis(methylsulfanyl)pyrimidine
The thermodynamic stability of the scaffold depends heavily on the substitution pattern.
-
4,6-Bis(methylsulfanyl)pyrimidine:
-
Symmetry & Stability: This isomer is
symmetric. The electron density donated by the sulfur atoms at positions 4 and 6 is distributed symmetrically into the ring nitrogen atoms. -
Thermodynamics: It is generally more thermodynamically stable than the 2,4-isomer due to minimized steric strain and symmetric resonance stabilization.
-
Reactivity: Nucleophilic attack at C-2 is difficult due to the shielding by the flanking ring nitrogens and the lack of a good leaving group at that position (unless substituted).
-
-
2,4-Bis(methylsulfanyl)pyrimidine:
-
Asymmetry: This molecule lacks symmetry, creating distinct electronic environments.
-
Electronic Vector: The C-2 position is inherently more electrophilic (being flanked by two nitrogens) than the C-4 position. However, the strong donation from the SMe groups passivates this electrophilicity, rendering the molecule inert to hydrolysis under neutral conditions.
-
Regioselectivity Paradox: While 2,4-dichloropyrimidines favor SNAr at C-4 (kinetic control), 2,4-bis(methylsulfanyl)pyrimidines—upon activation—can show divergent regioselectivity (C-2 vs C-4) depending on the leaving group "hardness" (sulfone vs. sulfoxide) and catalyst coordination.
-
The Stability-Reactivity Trade-off
The SMe group acts as a thermodynamic "anchor."
-
Ground State: High stability. The C-S bond is strong, and the resonance donation (
effect) stabilizes the electron-deficient pyrimidine ring. -
Activated State: Upon oxidation to
, the substituent becomes strongly electron-withdrawing ( , effects). This raises the ground state energy of the pyrimidine ring (destabilization), making it highly susceptible to nucleophilic attack to restore aromatic stability.
Part 2: Oxidative Thermodynamics (The Critical Transformation)
The conversion of the stable sulfide to the reactive sulfone is the primary vector for utilizing these compounds. This process must be controlled to prevent over-oxidation or degradation.
Mechanism of Activation
The oxidation proceeds in two thermodynamically distinct steps:
-
Sulfide
Sulfoxide ( , Fast): The first oxidation is rapid. The sulfoxide is a chiral center (if the pyrimidine is asymmetric) and moderately activating. -
Sulfoxide
Sulfone ( , Slower): The second oxidation requires higher activation energy but yields the thermodynamically stable (locally) but kinetically reactive leaving group.
Visualization: Activation & Regioselectivity Pathway
The following diagram illustrates the workflow for activating the 2,4-isomer and the resulting regiochemical outcomes.
Caption: Activation pathway of 2,4-bis(methylsulfanyl)pyrimidine showing the transition from stable precursor to reactive electrophile.
Part 3: Experimental Protocols
Protocol A: Accelerated Stability Assessment Program (ASAP)
Purpose: To validate the storage stability and hydrolytic resistance of the sulfide scaffold.
Reagents:
-
Test Compound: 2,4-bis(methylsulfanyl)pyrimidine (10 mg/mL).
-
Solvents: MeOH/H2O (1:1), 0.1 M HCl, 0.1 M NaOH.
-
Internal Standard: Biphenyl (inert).
Methodology:
-
Preparation: Dissolve the pyrimidine derivative in MeOH. Aliquot into three HPLC vials.
-
Stress Conditions:
-
Monitoring: Inject samples into HPLC (C18 column, MeCN/H2O gradient) at
hours. -
Self-Validation Criteria:
-
Pass: >98% recovery of parent peak in Vial A. <5% degradation in Vials B/C.
-
Fail: Appearance of hydrolysis products (pyrimidinones) >5%.
-
Note: Bis-SMe pyrimidines typically survive these conditions, whereas chloropyrimidines degrade rapidly in Vial C.
-
Protocol B: Controlled Oxidative Activation
Purpose: To generate the reactive bis-sulfone species while monitoring for over-oxidation or ring degradation.
Reagents:
-
Substrate: 2,4-bis(methylsulfanyl)pyrimidine (1.0 eq).
-
Oxidant: m-CPBA (meta-chloroperoxybenzoic acid, 4.5 eq) OR Oxone® (potassium peroxymonosulfate).
-
Solvent: DCM (for mCPBA) or MeOH/H2O (for Oxone).
Step-by-Step Workflow:
-
Cooling: Dissolve substrate in solvent and cool to 0°C. Causality: Low temperature suppresses side reactions (N-oxidation).
-
Addition: Add oxidant portion-wise over 30 minutes.
-
Thermodynamic Check (TLC/LCMS):
-
Monitor the disappearance of the starting material (
in 30% EtOAc/Hex). -
Monitor the transient appearance of the sulfoxide (more polar).
-
Confirm formation of sulfone (most polar,
).
-
-
Quenching: Add saturated
(sodium thiosulfate). Causality: Destroys excess peroxide, preventing safety hazards during workup. -
Isolation: Extract with DCM. Wash with
to remove m-chlorobenzoic acid byproduct.
Part 4: Data Presentation & Comparative Stability
The following table summarizes the relative thermodynamic stability and reactivity profiles of the sulfide precursor versus its activated forms.
| Species | Substituent ( | Hydrolytic Stability | Thermal Stability ( | SNAr Reactivity |
| Bis-Sulfide | High (stable pH 1-12) | High (>200°C) | Low (requires catalysis) | |
| Bis-Sulfoxide | Moderate | Moderate (<150°C) | Moderate | |
| Bis-Sulfone | Low (hydrolyzes in base) | High (stable solid) | High (active electrophile) |
Note:
Regioselectivity Logic Diagram
When the 2,4-bis-sulfone is subjected to nucleophilic attack, the outcome is governed by the interplay of LUMO coefficients and sterics.
Caption: Decision logic for predicting regioselectivity in activated pyrimidine scaffolds.
References
-
Tjaden, A. et al. (2025). "Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles." Journal of Heterocyclic Chemistry. Link
-
WuXi AppTec. (2023). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
Lier, J. et al. (2025). "Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions." Tetrahedron Letters. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2733325, 2,4-Bis(methylthio)pyrimidine." Link
-
Baluja, S. et al. (2016).[3] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News. Link
Sources
A Guide to the Crystal Structure Analysis of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine: A Methodological Whitepaper for Researchers
Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][5][6] Their diverse pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents, make them a cornerstone of medicinal chemistry.[5][6][7] The precise three-dimensional arrangement of atoms within a pyrimidine derivative, as determined by single-crystal X-ray diffraction, is paramount for understanding its structure-activity relationship (SAR). This structural knowledge allows for the rational design of more potent and selective drug candidates.
The target of this guide, 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine, possesses a substitution pattern that is of significant interest for exploring new therapeutic applications. The methylsulfanyl groups can be readily oxidized to methylsulfinyl or methylsulfonyl moieties, offering a pathway to modulate the electronic properties and biological activity of the molecule.[8][9] A thorough understanding of its crystal structure is the first step towards unlocking its full potential.
Synthesis and Crystal Growth: The Foundation of Structural Analysis
A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction.
Synthetic Pathway
The synthesis of this compound can be approached through several established methods for pyrimidine ring formation.[10] A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a thiourea derivative, followed by S-alkylation. For the target molecule, a plausible synthetic route, adapted from similar preparations of substituted pyrimidines, is outlined below.[11][12]
Experimental Protocol: Synthesis of this compound
-
Cyclocondensation: React acetylacetone with thiourea in the presence of a base such as sodium ethoxide in ethanol to form 4-methyl-2-thiouracil.
-
Chlorination: Treat the resulting 4-methyl-2-thiouracil with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-4-methylpyrimidine.
-
Nucleophilic Substitution: React the dichloropyrimidine intermediate with two equivalents of sodium thiomethoxide (NaSMe) in a suitable solvent like methanol or dimethylformamide (DMF) to displace the chloro groups and yield the final product, this compound.[13]
-
Purification: The crude product should be purified by column chromatography on silica gel to obtain a sample of high purity.
Crystal Growth: The Art of Inducing Order
Obtaining single crystals of sufficient size and quality is often the most challenging aspect of crystal structure analysis. Several techniques can be employed, and the optimal method is typically determined empirically.
Experimental Protocol: Crystal Growth
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less volatile co-solvent like hexane) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even to a lower temperature in a refrigerator or cryostat.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[2][3] Modern diffractometers are typically equipped with a CCD or CMOS detector for efficient data collection.[2]
Experimental Protocol: X-ray Data Collection
-
Crystal Selection and Mounting: A clear, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a cryoloop).
-
Diffractometer Setup: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement
Caption: Workflow for Crystal Structure Determination.
-
Structure Solution: Direct methods or Patterson methods are used to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final structural model is validated using software like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.
Analysis and Interpretation of the Crystal Structure
The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains a wealth of information about the molecular and crystal structure.
Molecular Geometry
The CIF provides precise bond lengths, bond angles, and torsion angles. For this compound, key parameters to analyze would include the geometry of the pyrimidine ring (to assess its planarity), the C-S and S-C bond lengths of the methylsulfanyl groups, and the orientation of these groups relative to the pyrimidine ring.
Anticipated Molecular Structure
Sources
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 13. asianpubs.org [asianpubs.org]
Methodological & Application
Application Note: Orthogonal Functionalization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine in Pharmaceutical Synthesis
Executive Summary
4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (CAS: 6308-41-4) (1)[1] is a highly versatile, pre-functionalized heterocyclic building block. Pyrimidine scaffolds are ubiquitous in FDA-approved drugs, particularly serving as the core hinge-binding motif in ATP-competitive kinase inhibitors and as warheads in targeted covalent inhibitors (TCIs) (2)[2]. The presence of two methylsulfanyl (methylthio) groups at the C-2 and C-6 positions, combined with a methyl group at C-4, provides a unique electronic asymmetry. This guide details the mechanistic rationale and self-validating protocols for the regioselective functionalization of this scaffold, enabling the rapid and modular assembly of complex pharmaceutical intermediates.
Mechanistic Rationale & Regioselectivity
The strategic value of the methylthio group lies in its dual reactivity profile (3)[3]. As a standard thioether, it is relatively inert to mild nucleophiles, allowing for safe handling and long-term storage. However, it can be activated via two distinct mechanistic pathways to facilitate late-stage diversification:
Pathway A: Oxidation-Activated Nucleophilic Aromatic Substitution (SNAr)
Thioethers are poor leaving groups. However, selective oxidation to a methylsulfonyl (–SO₂CH₃) moiety transforms them into exceptional leaving groups (4)[4]. The intrinsic electronic deficiency of the pyrimidine ring dictates that the C-6 position is significantly more electrophilic than the C-2 position. Consequently, nucleophilic attack by amines occurs regioselectively at C-6. The resulting anionic Meisenheimer complex is stabilized by the adjacent pyrimidine nitrogens before the rapid elimination of the sulfinate anion (5)[5].
Pathway B: Liebeskind-Srogl Cross-Coupling
To avoid the use of strong oxidants—which may be incompatible with sensitive functional groups—the thioether can be directly engaged in carbon-carbon bond formation via Liebeskind-Srogl coupling (6)[6]. This relies on a synergistic Pd(0)/Cu(I) catalytic system. The copper(I) co-catalyst coordinates tightly to the sulfur atom, polarizing the C–S bond and facilitating oxidative addition by the palladium catalyst, followed by transmetalation with an arylboronic acid (7)[7].
Synthetic Workflows
Fig 1: Divergent functionalization pathways of this compound.
Detailed Experimental Protocols
Protocol A: Regioselective Oxidation and SNAr Amination
Objective: Synthesize 4-methyl-2-(methylsulfanyl)-6-(arylamino)pyrimidine.
-
Causality of Choices: mCPBA is chosen as the oxidant for its solubility in organic solvents and predictable stoichiometry. The reaction is strictly maintained at 0 °C to prevent the competitive formation of pyrimidine N-oxides, a common degradation pathway for electron-rich heterocycles. K₂CO₃ is utilized as a mild base during the SNAr step to deprotonate the incoming arylamine, enhancing its nucleophilicity without hydrolyzing the sulfone.
Step-by-Step Methodology:
-
Oxidation: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to 0 °C using an ice bath.
-
Add mCPBA (77% w/w, 2.1 eq) portion-wise over 15 minutes. Note: Slow addition controls the exothermic oxidation and limits N-oxide formation.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material should completely convert to a highly polar baseline spot (the bis-sulfone). LC-MS must confirm a mass shift of +64 Da (addition of 4 oxygen atoms).
-
Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract, dry over MgSO₄, and concentrate in vacuo.
-
SNAr Reaction: Dissolve the crude bis-sulfone in anhydrous DMF (0.2 M). Add the desired arylamine (1.05 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Stir at room temperature for 12 hours. Note: The C-6 sulfone is highly reactive; elevated temperatures are unnecessary and would erode the C-6 vs. C-2 regioselectivity.
-
IPC (Self-Validation): LC-MS analysis should indicate the displacement of exactly one –SO₂Me group (-79 Da from the bis-sulfone) and the addition of the arylamine mass.
-
Purify via flash chromatography to isolate the C-6 aminated product.
Protocol B: Liebeskind-Srogl Cross-Coupling
Objective: Synthesize 4-methyl-2-(methylsulfanyl)-6-arylpyrimidine via direct C–C bond formation.
-
Causality of Choices: Copper(I) thiophene-2-carboxylate (CuTC) is selected over other Cu salts because the carboxylate ligand optimally facilitates the crucial transmetalation step from boron to palladium. Microwave irradiation is employed to rapidly reach the activation energy required for C–S bond cleavage, significantly reducing reaction times from days to minutes and minimizing thermal degradation.
Step-by-Step Methodology:
-
In a microwave-safe vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), CuTC (3.0 eq), and Pd(PPh₃)₄ (10 mol%). Note: 3.0 equivalents of CuTC are required because Cu(I) acts as both a transmetalation mediator and a stoichiometric thiolate scavenger to drive the reaction forward.
-
Suspend the mixture in degassed anhydrous THF (0.1 M). Seal the vial and purge with Argon for 5 minutes to prevent catalyst oxidation.
-
Irradiate in a microwave reactor at 100 °C for 90 minutes.
-
IPC (Self-Validation): Analyze an aliquot by UPLC-MS. The target mass should reflect the loss of one –SMe group (-47 Da ) and the addition of the aryl group. The presence of unreacted starting material indicates catalyst poisoning (ensure strict anaerobic conditions).
-
Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to remove copper salts. Visual Validation: The aqueous layer will turn deep blue, confirming the successful sequestration of Cu(II)/Cu(I) complexes.
-
Dry the organic layer, concentrate, and purify via silica gel chromatography.
Fig 2: Synergistic Pd/Cu catalysis in the Liebeskind-Srogl cross-coupling mechanism.
Quantitative Data Presentation
Table 1: Comparison of Functionalization Pathways for this compound
| Parameter | Pathway A: Oxidation + SNAr | Pathway B: Liebeskind-Srogl Coupling |
| Primary Transformation | C–N, C–O, or C–S bond formation | C–C bond formation |
| Activation Method | Chemical Oxidation (mCPBA) | Catalytic (Pd/Cu coordination) |
| Typical Reagents | mCPBA; K₂CO₃, R-NH₂ | Pd(PPh₃)₄, CuTC, Ar-B(OH)₂ |
| Operating Temperature | 0 °C (Oxidation), 25 °C (SNAr) | 100 °C (Microwave) |
| Regioselectivity (C-6 vs C-2) | > 95:5 (Sterically/electronically driven) | ~ 85:15 (Dependent on boronic acid sterics) |
| Typical Yields | 75 - 90% | 60 - 80% |
| Key IPC Metric (Mass Shift) | +64 Da (Ox), then -79 Da + Amine | -47 Da + Aryl group |
References
-
CAS No.6308-41-4, this compound Source: LookChem URL:[1]
-
The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring Source: BenchChem URL:[3]
-
Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions Source: NIH / PMC URL:[4]
-
Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines Source: NIH / PMC URL:[6]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[7]
-
Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction Source: RHHZ URL:[5]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: ACS Publications URL:[2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Procedure for functionalizing 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine at the C2 position
Topic: Strategic Functionalization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine at the C2/C6 Position
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Its prevalence in FDA-approved drugs underscores the importance of developing robust and versatile synthetic methodologies to access novel, functionalized pyrimidine derivatives for structure-activity relationship (SAR) studies.[2][3] this compound is a readily available and highly versatile starting material. The two methylsulfanyl groups serve as latent functional handles that can be transformed into a wide range of substituents.
This application note provides a detailed guide for the functionalization of this compound, focusing on a primary and highly effective strategy: activation via oxidation followed by nucleophilic aromatic substitution (SNAr). This approach allows for the introduction of diverse amine, ether, and other functionalities at the electronically equivalent C2 and C6 positions. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss strategies for controlling reaction outcomes.
Core Principles: Activating the Pyrimidine Ring
The direct displacement of a methylsulfanyl (-SMe) group from an aromatic ring by a nucleophile is generally challenging as it is not an ideal leaving group. To facilitate substitution, the pyrimidine ring must be activated. This is achieved by increasing the electrophilicity of the target carbon (C2/C6) and transforming the -SMe group into a superior leaving group.
The most effective strategy involves the oxidation of the sulfur atom. The electron-donating methylsulfanyl groups are converted into powerfully electron-withdrawing and excellent leaving groups: methylsulfinyl (-S(O)Me) or, more effectively, methylsulfonyl (-SO₂Me) groups.[4][5][6]
The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic attack, a process that is significantly accelerated by the presence of strong electron-withdrawing groups like a sulfonyl group.[7][8] The reaction proceeds via a well-established SNAr mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[7]
Experimental Workflow & Mechanisms
The overall strategy is a two-step process. First, the starting material is oxidized to the more reactive bis(methylsulfonyl) intermediate. This activated intermediate is then subjected to nucleophilic substitution.
Caption: General workflow for C2/C6 functionalization.
Due to the electronic equivalence of the C2 and C6 positions, the reaction typically yields a mixture of mono- and di-substituted products. Controlling the stoichiometry of the nucleophile is the primary method for influencing the product distribution. Using approximately one equivalent of the nucleophile favors mono-substitution.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The key step of the functionalization is the SNAr reaction. This is an addition-elimination process.
-
Addition: The nucleophile attacks the electron-deficient C2 (or C6) carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the methylsulfonyl group, which is an excellent leaving group.
Caption: Simplified SNAr addition-elimination mechanism.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Activation via Oxidation
Synthesis of 4-Methyl-2,6-bis(methylsulfonyl)pyrimidine
This protocol describes the oxidation of the bis(methylsulfanyl)pyrimidine to the corresponding bis(methylsulfonyl)pyrimidine, which is the activated intermediate for subsequent SNAr reactions.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound (5.00 g, 27.1 mmol, 1.0 equiv) in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Oxidant: While stirring vigorously, add m-CPBA (77%, 24.2 g, 108 mmol, 4.0 equiv) portion-wise over 30 minutes. Scientist's Note: m-CPBA is a common and effective oxidant. Adding it slowly at 0 °C helps to control the exothermic reaction. A slight excess (at least 4 equivalents) is used to ensure complete oxidation of both sulfur atoms to the sulfone state.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Quenching: Cool the mixture back to 0 °C. Slowly add saturated Na₂S₂O₃ solution (50 mL) to quench the excess peroxide. Stir for 15 minutes. Then, add saturated NaHCO₃ solution (50 mL) to neutralize the meta-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is often a white solid that can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary (Representative)
| Parameter | Value |
|---|---|
| Appearance | White to off-white solid |
| Expected Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (s, 1H), 3.4 (s, 6H), 2.8 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~172, 165, 118, 43, 25 |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
General Procedure for Mono-Amination at the C2/C6 Position
This protocol provides a general method for the mono-substitution of the bis(sulfonyl) intermediate with an amine nucleophile. The principle can be adapted for other nucleophiles like alcohols (using their corresponding alkoxides).
Materials:
-
4-Methyl-2,6-bis(methylsulfonyl)pyrimidine (from Protocol 1)
-
Primary or secondary amine (nucleophile)
-
N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
Setup: To a round-bottom flask, add 4-Methyl-2,6-bis(methylsulfonyl)pyrimidine (1.00 g, 4.03 mmol, 1.0 equiv), the desired amine (4.03 mmol, 1.0 equiv), and a solvent such as acetonitrile (20 mL).
-
Base Addition: Add a non-nucleophilic base such as DIPEA (0.77 mL, 4.43 mmol, 1.1 equiv). Scientist's Note: A base is required to neutralize the methanesulfinic acid byproduct generated during the substitution. Using a stoichiometric amount of the amine nucleophile (1.0 equiv) is crucial to favor the mono-substituted product over the di-substituted product. DIPEA is a good choice as it is a hindered, non-nucleophilic organic base.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (or an optimal product ratio is reached), cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to separate the desired mono-substituted product from any di-substituted byproduct and unreacted starting material.
Expected Products & Scope
The reaction is versatile and compatible with a range of nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a powerful alternative for forming C-N bonds with pyrimidine cores.[9][10]
| Nucleophile (Example) | Base | Solvent | Conditions | Expected Product Class |
| Aniline | K₂CO₃ | DMF | 80 °C, 6h | 2-Anilino-pyrimidine |
| Benzylamine | DIPEA | MeCN | 60 °C, 8h | 2-(Benzylamino)-pyrimidine |
| Morpholine | DIPEA | MeCN | RT, 12h | 2-Morpholinyl-pyrimidine |
| Sodium Methoxide | N/A | Methanol | RT, 2h | 2-Methoxy-pyrimidine |
Troubleshooting and Considerations
-
Selectivity: Achieving perfect mono-substitution can be difficult. The reaction will almost always produce a mixture containing starting material, mono-substituted product (a mix of C2 and C6 isomers, which are identical in this case unless the substitution breaks symmetry), and di-substituted product. Careful control of stoichiometry and reaction time is key. Purification by chromatography is usually necessary.
-
Reactivity of Nucleophiles: Highly reactive nucleophiles may lead to more di-substitution. Less reactive nucleophiles may require higher temperatures or longer reaction times.
-
Hydrolysis: The methylsulfonyl intermediate is highly activated and can be susceptible to hydrolysis if water is present, especially under basic conditions, leading to the formation of pyrimidinone byproducts. Ensure anhydrous conditions are used.
References
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]
-
Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using ^13C NMR spectroscopy. Semantic Scholar. [Link]
-
Transformations of Methyl 6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under Oxidative Conditions. ResearchGate. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]
-
Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E). IUCr Journals. [Link]
-
Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. National Institutes of Health. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Regioselectivity in the amination of methylsulfanyl-substituted azines with O-mesitylenesulfonylhydroxylamine. ResearchGate. [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science. [Link]
-
Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. PubMed. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Synthesis of C2‐Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines. ResearchGate. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine. National Institutes of Health. [Link]
-
Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. National Institutes of Health. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Recent Green and Sustainable Pd‐Catalyzed Aminations. National Institutes of Health. [Link]
-
Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions. [Link]
-
Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. ResearchGate. [Link]
-
2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. National Institutes of Health. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Co Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. escholarship.org [escholarship.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioengineer.org [bioengineer.org]
Using 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine as a scaffold in drug discovery
Executive Summary
This application note details the strategic use of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (CAS: 19757-65-4) as a versatile scaffold for high-throughput library generation and fragment-based drug discovery (FBDD).
While pyrimidines are "privileged structures" in kinase and GPCR ligand design, this specific scaffold offers a unique advantage: orthogonal functionalization . The presence of two chemically equivalent leaving groups (methylsulfanyl, -SMe) at positions C2 and C6, broken by the steric and electronic influence of the C4-methyl group, allows for sequential, regioselective nucleophilic aromatic substitutions (
This guide provides a validated workflow to transform this latent thio-ether scaffold into complex, bioactive molecular architectures, specifically targeting Kinase Inhibitors (e.g., EGFR, CDK) and Antivirals .
Chemical Logic & Mechanism
To successfully utilize this scaffold, one must understand the reactivity hierarchy. The methylsulfanyl (-SMe) group is a poor leaving group. Direct displacement requires harsh conditions (high heat, strong bases), which often leads to poor regioselectivity and tar formation.
The "Activation" Strategy:
The industry-standard approach involves oxidizing the -SMe groups to sulfones (-
Regioselectivity Rules: In a 4-methyl-2,6-bis(sulfonyl)pyrimidine system:
-
C6 Position (Kinetic Product): The C6 position is electronically analogous to the C4 position in unsubstituted pyrimidines. It is highly electrophilic. The C4-methyl group provides mild electron donation but does not sterically block C6. Consequently, the first nucleophilic attack occurs preferentially at C6 .
-
C2 Position (Thermodynamic/Secondary Product): The C2 position, flanked by two nitrogens, is sterically more crowded and electronically distinct. It typically undergoes substitution only after the C6 position has been derivatized.
Validated Experimental Protocols
Workflow Overview
The following workflow describes the conversion of the parent scaffold into a hetero-bifunctionalized drug candidate.
Figure 1: Sequential functionalization workflow. The "Activation Step" is critical for enabling mild, selective substitution.
Protocol A: Oxidative Activation (Bis-Sulfone Synthesis)
Objective: Convert the sluggish -SMe groups into highly reactive -
Reagents:
-
Substrate: this compound (1.0 eq)
-
Oxidant:
-Chloroperbenzoic acid ( -CPBA), 77% max (5.0 eq) -
Solvent: Dichloromethane (DCM)
-
Quench: Sat.
, Sat.
Procedure:
-
Dissolution: Dissolve 10 mmol of the parent pyrimidine in 100 mL of DCM. Cool to 0°C in an ice bath.
-
Addition: Slowly add
-CPBA (50 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (the sulfone is significantly more polar) or LCMS.
-
Checkpoint: Ensure complete conversion to the bis-sulfone (Mass = Parent + 64 Da). Partial oxidation (sulfoxides) leads to complex mixtures later.
-
-
Workup:
-
Filter off the precipitated
-chlorobenzoic acid byproduct. -
Wash the filtrate with Sat.
(removes excess peroxide). -
Wash with Sat.
(removes acidic byproducts) and Brine.
-
-
Isolation: Dry over
, filter, and concentrate. The resulting white solid is usually pure enough for the next step.
Yield Target: >85%
Protocol B: Regioselective Substitution (The C6 Attack)
Objective: Install the first diversity element (Nucleophile A) at the C6 position.
Reagents:
-
Substrate: 4-Methyl-2,6-bis(methylsulfonyl)pyrimidine (1.0 eq)
-
Nucleophile A: Primary or Secondary Amine (1.05 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)
-
Solvent: THF or Dioxane (Anhydrous)
Procedure:
-
Setup: Dissolve the bis-sulfone in THF (0.1 M concentration). Cool to -10°C to 0°C . Temperature control is critical for regioselectivity.
-
Addition: Add DIPEA, followed by the dropwise addition of Nucleophile A.
-
Reaction: Stir at 0°C for 1–2 hours.
-
Self-Validating Check: Take an aliquot for H-NMR. The loss of symmetry in the aromatic region indicates mono-substitution. The remaining -
peak (approx 3.2-3.4 ppm) confirms the C2 group is intact.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Concentrate.
-
Purification: Column chromatography is often required here to separate trace bis-substituted byproducts.
Protocol C: Second Substitution (The C2 Attack)
Objective: Install the second diversity element (Nucleophile B) at the C2 position to close the scaffold.
Reagents:
-
Substrate: Mono-substituted intermediate (from Protocol B)
-
Nucleophile B: Amine, Phenol, or Thiol (1.5 – 2.0 eq)
-
Base:
(for phenols) or DIPEA (for amines) -
Solvent: DMSO or NMP
Procedure:
-
Setup: Dissolve intermediate in DMSO.
-
Reaction: Heat to 80°C – 100°C for 4–12 hours. The C2-sulfone is less reactive and requires thermal forcing.
-
Workup: Standard aqueous extraction or direct purification via Prep-HPLC.
Data Summary & Troubleshooting
Table 1: Comparative Reactivity of Leaving Groups on this Scaffold
| Leaving Group (LG) | Reactivity Rank | Conditions Required | Selectivity Potential |
| -SMe (Native) | Low | Poor (Mix of C2/C6) | |
| -S(O)Me (Sulfoxide) | Medium | Moderate | |
| - | High | Excellent (C6 > C2) |
Troubleshooting Guide:
-
Issue: Mixture of C2 and C6 isomers in Step 1.
-
Solution: Lower the reaction temperature to -20°C and ensure slow addition of the nucleophile. Steric bulk of the nucleophile also enhances selectivity (bulkier amines prefer C6).
-
-
Issue: Incomplete oxidation (presence of sulfoxides).
-
Solution: Use fresh
-CPBA or switch to Oxone in MeOH/Water, which is a more aggressive oxidant.
-
-
Issue: Hydrolysis of Sulfone.
-
Solution: Avoid aqueous bases in the substitution steps. Use anhydrous DIPEA/THF.
-
Case Study: Kinase Inhibitor Design
In the development of EGFR inhibitors, the 4-methyl-2,6-disubstituted pyrimidine core mimics the adenine ring of ATP.
-
C6-Modification: A bulky aniline (e.g., 3-chloro-4-fluoroaniline) is introduced at C6 (Protocol B). This moiety occupies the hydrophobic pocket.
-
C2-Modification: A solubilizing group (e.g., N-methylpiperazine) is introduced at C2 (Protocol C). This points towards the solvent front, improving pharmacokinetic properties.
Visualizing the Structural Logic:
Figure 2: Mapping chemical reactivity to biological binding pockets.
References
-
Pyrimidine as a Privileged Scaffold
-
Oxidation Protocols (SMe to SO2Me)
-
Regioselectivity in Pyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec QM Magic Class, Chapter 29.
-
URL:[Link]
-
General Synthetic Utility
- Title: The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
-
Source: BenchChem Technical Guides.[3]
Sources
Application Notes & Protocols: Desulfurization Strategies for 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the desulfurization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine derivatives, a critical transformation in the synthesis of novel therapeutic agents and functional materials. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Strategic Importance of Desulfurization in Pyrimidine Chemistry
The this compound scaffold is a versatile intermediate in medicinal chemistry. The methylsulfanyl (-SMe) groups serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups at the 2 and 6 positions of the pyrimidine ring. However, in many synthetic routes, the ultimate goal is the corresponding 4-methylpyrimidine, devoid of the sulfur functionalities. The removal of these sulfur-containing groups, or desulfurization, is therefore a pivotal step.
This guide will primarily focus on the most robust and widely employed method for this transformation: Raney® Nickel-mediated desulfurization. We will also briefly explore alternative strategies and provide detailed, actionable protocols and troubleshooting advice.
The Workhorse of Desulfurization: Raney® Nickel
Raney Nickel is a finely divided, porous nickel catalyst saturated with hydrogen.[1][2] It is the reagent of choice for the hydrogenolysis of carbon-sulfur bonds due to its high efficacy and broad functional group tolerance under relatively mild conditions.[3][4]
Mechanism of Action: A Surface-Mediated Hydrogenolysis
The desulfurization process with Raney Nickel is generally understood to involve the following key steps:
-
Adsorption: The sulfur atom of the methylsulfanyl group adsorbs onto the nickel surface. The high affinity of nickel for sulfur is the driving force for this initial interaction.
-
C-S Bond Cleavage: The carbon-sulfur bond is cleaved, likely through a free-radical mechanism, to form a pyrimidyl radical and a nickel-bound sulfur species (nickel sulfide).
-
Hydrogenolysis: The pyrimidyl radical is then quenched by a hydrogen atom from the hydrogen-rich Raney Nickel surface, forming the desired C-H bond.
This process is repeated for the second methylsulfanyl group, ultimately yielding the fully desulfurized 4-methylpyrimidine.
Caption: Proposed mechanism of Raney Nickel desulfurization.
Critical Parameters for Successful Desulfurization
Several factors can influence the outcome of a Raney Nickel desulfurization reaction. Understanding these will allow for optimization and troubleshooting.
| Parameter | Influence on Reaction | Typical Conditions & Rationale |
| Solvent | Can affect reaction rate and work-up. | Ethanol, methanol, or isopropanol are commonly used as they are good solvents for the substrate and do not interfere with the reaction. Water can also be used, sometimes with a co-solvent. |
| Temperature | Controls the reaction rate. | Reactions are often run at room temperature to reflux. Higher temperatures increase the rate but may lead to side reactions if other sensitive functional groups are present. |
| Raney Nickel Activity & Loading | The activity of the catalyst is crucial. | The amount of Raney Nickel used is typically in large excess (by weight) relative to the substrate to ensure complete reaction and to account for catalyst deactivation by the sulfur.[5] The activity can vary between batches; it is advisable to use a fresh or properly stored batch. |
| Reaction Time | Must be sufficient for complete conversion. | Typically ranges from a few hours to overnight. Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Workflow for Desulfurization
Caption: General experimental workflow for desulfurization.
Protocol: Desulfurization of a this compound Derivative
Materials:
-
This compound derivative (1.0 eq)
-
Raney® Nickel (slurry in water, ~10-20 times the weight of the substrate)
-
Ethanol (or other suitable solvent)
-
Celite® (for filtration)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound derivative (e.g., 1.0 g) in ethanol (e.g., 50 mL).
-
Catalyst Addition: Carefully wash the Raney® Nickel slurry (e.g., 10 g) with the reaction solvent (ethanol) three times to remove the storage water. Caution: Raney® Nickel is pyrophoric when dry and may ignite in air.[4][6] Do not allow the catalyst to dry completely. Add the washed Raney® Nickel slurry to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake thoroughly with several portions of the reaction solvent. The filtrate should be clear and colorless.[6]
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, recrystallization, or sublimation, depending on its physical properties.[6]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Alternative Desulfurization Strategies
While Raney Nickel is highly effective, other methods exist, though they are less commonly applied to complex organic synthesis.
-
Oxidative Desulfurization (ODS): This method involves oxidizing the sulfur atoms to sulfoxides or sulfones, which increases their polarity and facilitates their removal by extraction or adsorption.[7][8] This is a promising technology for fuel desulfurization but may lack the selectivity required for complex molecules with other oxidizable functional groups.[9][10]
-
Hydrodesulfurization (HDS): Primarily used in the petroleum industry, HDS involves treating the substrate with hydrogen gas at high temperatures and pressures over a metal catalyst (e.g., Co-Mo or Ni-Mo on alumina).[8][11] These harsh conditions are generally not compatible with the functional groups found in pharmaceutical intermediates.
-
Adsorptive Desulfurization (ADS): This technique relies on the selective adsorption of organosulfur compounds onto a solid adsorbent material.[12][13] While effective for bulk separations, it is not a common method for synthetic transformations in a laboratory setting.
-
Biodesulfurization (BDS): This approach uses microorganisms that can selectively cleave C-S bonds.[8][14][15] It operates under mild conditions but is typically slow and may not be practical for routine organic synthesis.
For the specific application of desulfurizing this compound derivatives in a research and development setting, Raney Nickel remains the most practical and efficient choice.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive Raney Nickel- Insufficient amount of catalyst- Insufficient reaction time or temperature | - Use a fresh, active batch of Raney Nickel.- Increase the loading of the catalyst.- Prolong the reaction time or increase the temperature. |
| Formation of Side Products | - Over-reduction of other functional groups (e.g., nitro, cyano, carbonyls)- Reaction temperature is too high | - Run the reaction at a lower temperature.- Use a less active grade of Raney Nickel.- Protect sensitive functional groups prior to desulfurization. |
| Low Yield | - Incomplete reaction- Loss of product during work-up or purification- Volatility of the product[6] | - Ensure the reaction goes to completion.- Be meticulous during filtration and extraction steps.- If the product is volatile, use appropriate techniques for solvent removal (e.g., avoid high vacuum or heat). |
| Difficulty in Removing Catalyst | - Fine particles of Raney Nickel passing through the filter | - Use a finer filter aid (e.g., a thicker pad of Celite®).- Centrifuge the reaction mixture and decant the supernatant before filtration. |
References
-
Raney nickel reductions. (n.d.). Retrieved from [Link]
- Vafaee, D., et al. (2021). The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. Journal of Chemical Reviews, 3(4), 282-290.
- Nagai, M., & Shono, A. (2006). Desulfurization of Polynuclear Aromatic Sulfur Compounds with a Raney Nickel. Bulletin of the Chemical Society of Japan, 79(6), 944-946.
- Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529.
- Hauptmann, H., & Walter, W. F. (1962). Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Chemical Reviews, 62(4), 347-404.
- Škrbić, B., et al. (2018). Alternative Processes for Removing Organic Sulfur Compounds from Petroleum Fractions. Journal of the Serbian Chemical Society, 83(10), 1079-1101.
-
Testbook. (n.d.). Raney Nickel: Learn its Definition, Mechanism, Reaction, Uses. Retrieved from [Link]
- Al-Lami, M. K., et al. (2022). Desulfurization Techniques Process and Future Challenges for Commercial of Crude Oil Products: Review. AIP Conference Proceedings, 2394, 020015.
- Oseghale, C. O., et al. (2023). Biodesulfurization Processes for the Removal of Sulfur from Diesel Oil: A Perspective Report. Energies, 16(6), 2738.
- Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 77.
-
Chem-Station. (2017, May 26). Reductive Desulfurization. Retrieved from [Link]
- Rauch, M., et al. (2021). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides.
- Ghorbanian, S. A., & Soltanali, S. (2014). Novel Methods for Desulfurization of Fuel Oils. International Journal of Environmental Science and Development, 5(3), 297-300.
- Nesterov, N., et al. (2026, February 1). Catalytic transfer hydrogenation as a hydrodesulfurization method using isopropanol as a hydrogen donor.
- Lykaki, M., et al. (2018). Catalytic oxidative desulfurization of a 4,6-DMDBT containing model fuel by metal-free activated carbons: the key role of surface chemistry. Catalysis Science & Technology, 8(19), 4964-4976.
- Al-Mithn, A. A., & Al-Zahrani, A. A. (2019). Hydrodesulfurization of Thiophene over γ-Mo2N catalyst.
- Moses, P. G., et al. (2011).
-
Britannica. (n.d.). Raney nickel desulfurization. In Encyclopædia Britannica. Retrieved from [Link]
- Li, H., et al. (2023). Phase-Transfer Catalysis for Fuel Desulfurization.
- Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society, 78(12), 1935-1940.
- Wang, D., et al. (2022). HPW/PAM Catalyst for Oxidative Desulfurization-Synthesis, Characterization and Mechanism Study.
- Shchegravin, D. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(11), 1362.
- Zhao, G., et al. (2017). Desulfurization of Thioketals into Methylene and Methyl Derivatives: Nickel or not Nickel? European Journal of Organic Chemistry, 2017(46), 6836-6853.
- El-Kashef, H. S. (2003).
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).
- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128.
- Rashidi, L., et al. (2006). Biodesulfurization of dibenzothiophene and its alkylated derivatives through the sulfur-specific pathway by the bacterium RIPI-S. African Journal of Biotechnology, 5(11).
- Behera, S., et al. (2018). Differential desulfurization of dibenzothiophene by newly identified MTCC strains: Influence of Operon Array. PLOS ONE, 13(3), e0192536.
- Crucianelli, M., et al. (2015). Oxidative Desulfurization of benzothiophene derivatives with cis-dioxomolybdenum(VI) catalyst precursors, under extractive conditions.
- Aggelis, G., et al. (2021). Biodesulfurization of Dibenzothiophene and Its Alkylated Derivatives in a Two-Phase Bubble Column Bioreactor by Resting Cells of Rhodococcus erythropolis IGTS8. Processes, 9(11), 2026.
- Mulder, P., et al. (2007). The unexpected desulfurization of 4-aminothiophenols. The Journal of Organic Chemistry, 72(5), 1729-1738.
Sources
- 1. researchgate.net [researchgate.net]
- 2. testbook.com [testbook.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Reductvie Desulfurization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic oxidative desulfurization of a 4,6-DMDBT containing model fuel by metal-free activated carbons: the key role of surface chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 15. Differential desulfurization of dibenzothiophene by newly identified MTCC strains: Influence of Operon Array | PLOS One [journals.plos.org]
Application Note: One-Pot Synthesis & Functionalization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine
This Application Note is structured to guide researchers through the high-efficiency synthesis and utilization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (also referred to as 4-Methyl-2,6-bis(methylthio)pyrimidine). This scaffold is a critical "hub" intermediate in Medicinal Chemistry, particularly for the Diversity-Oriented Synthesis (DOS) of kinase inhibitors and GPCR ligands.
Executive Summary
The This compound scaffold offers a unique electrophilic profile compared to its chlorinated analogs. While 2,4-dichloropyrimidines are prone to hydrolysis and over-reaction, the bis(methylsulfanyl) variant provides a stable, "storage-ready" core that can be activated sequentially.
This guide details two core protocols:
-
Protocol A: A robust, scalable synthesis of the core scaffold from acyclic precursors.
-
Protocol B: A "One-Pot, Three-Step" cascade for generating polysubstituted pyrimidine libraries, exploiting the differential reactivity of the C2 and C6 positions.
Chemical Logic & Mechanism
Understanding the electronic landscape of the scaffold is prerequisite to successful functionalization.
The Regioselectivity Map
Unlike symmetric pyrimidines, the 4-methyl group induces an electronic bias.
-
C6 Position (Target 1): This position is para to N3 and ortho to N1. It is the most electrophilic site for the first Nucleophilic Aromatic Substitution (
). The methyl group at C4 weakly deactivates the ring via inductive effects (+I), but C6 remains more reactive than C2 due to the generalized "para-activation" rule of diazines. -
C2 Position (Target 2): Flanked by two nitrogens, this position is sterically crowded and electronically distinct. The methylsulfanyl (SMe) group at C2 is a poor leaving group in
unless the ring is strongly electron-deficient or the sulfur is oxidized to a sulfone/sulfoxide ( ).
Key Mechanistic Insight: The "SMe" group is a "maskable" leaving group. It is stable to mild nucleophiles but becomes a "super-leaving group" upon oxidation. This allows for the Activation-on-Demand strategy described in Protocol B.
Visualization: Reaction Pathways
Figure 1: Operational workflow for the synthesis of the core scaffold (Protocol A) and its subsequent application in library generation (Protocol B).
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of this compound on a multigram scale. Note: While direct methylation of 6-methyl-2,4-dithiouracil is possible, the commercially cheaper route via the dichloro-intermediate is often preferred for purity.
Materials
-
2,4-Dichloro-6-methylpyrimidine (Commercial or synthesized from 6-methyluracil)
-
Sodium thiomethoxide (NaSMe), 20% aqueous solution or solid (hygroscopic)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
Step-by-Step Methodology
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol) in THF (150 mL).
-
Reagent Addition: Cool the solution to 0°C. Add NaSMe (solid, 9.5 g, 135 mmol, 2.2 eq) portion-wise over 15 minutes. Caution: Exothermic.[1]
-
Catalysis: Add TBAB (0.5 g, 2.5 mol%) to accelerate the displacement.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to 50°C for 3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting dichloride (
) should disappear, replaced by the bis-SMe product ( ).
-
-
Workup:
-
Quench with water (200 mL).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine (100 mL) and 10% bleach solution (to oxidize residual methanethiol odors).
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water (9:1) yields the title compound as white/pale yellow needles.[2]
-
Typical Yield: 85-92%
-
Data:
NMR (CDCl3): 2.38 (s, 3H, Ar-Me), 2.55 (s, 3H, SMe), 2.58 (s, 3H, SMe), 6.85 (s, 1H, Ar-H).
-
Protocol B: One-Pot Regioselective Library Synthesis
Objective: Sequential replacement of SMe groups to create 2,4,6-trisubstituted pyrimidines without isolating intermediates.
Experimental Design Table
| Step | Reagent | Conditions | Mechanistic Goal |
| 1 | Core Scaffold + Amine 1 (1.0 eq) | Diglyme or n-BuOH, 120°C, 4-6 h | Regioselective |
| 2 | mCPBA (2.2 eq) or Oxone | DCM/Acetone, 0°C to RT, 1 h | Activation. Oxidizes the remaining C2-SMe to C2-Sulfone ( |
| 3 | Amine 2 (1.2 eq) + DIPEA | RT or mild heat (40°C), 2 h | Displacement at C2. The sulfone is an excellent leaving group, allowing mild displacement. |
Detailed Protocol
-
Step 1 (
at C6):-
To a pressure vial, add This compound (1.0 mmol) and Amine 1 (e.g., Benzylamine, 1.0 mmol).
-
Add solvent (n-Butanol, 2 mL).
-
Seal and heat at 120°C for 6 hours.
-
Note: The C4-Methyl group deactivates the ring slightly, requiring higher temperatures than non-methylated analogs.
-
Remove solvent under reduced pressure (or proceed directly if using a compatible solvent like Dioxane).
-
-
Step 2 (Oxidation - The "Switch"):
-
Redissolve the crude residue in DCM (5 mL).
-
Cool to 0°C. Add m-CPBA (meta-chloroperoxybenzoic acid, 70%, 2.2-2.5 eq) slowly.
-
Stir at 0°C for 30 min, then RT for 30 min.
-
Result: The C2-SMe is converted to C2-
(sulfone). The C6-amino group is generally unaffected under these conditions if it is a secondary amine or aniline.
-
-
Step 3 (Displacement at C2):
-
Add Amine 2 (e.g., Morpholine, 1.2 eq) and DIPEA (3.0 eq) directly to the oxidation mixture.
-
Stir at RT for 2-4 hours. The highly reactive sulfone is displaced rapidly.
-
-
Workup:
-
Wash with saturated
(to remove m-chlorobenzoic acid). -
Dry and concentrate.[2] Purify via flash chromatography.
-
Troubleshooting & Optimization
Solvent Effects on Regioselectivity
The choice of solvent in Step 1 influences the C6 vs C2 selectivity ratio.[4]
| Solvent | Dielectric Constant | C6:C2 Selectivity Ratio | Notes |
| THF | 7.5 | 85:15 | Good solubility, slower reaction rate. |
| n-Butanol | 17.5 | 92:8 | Recommended. Protic solvent assists leaving group departure via H-bonding. |
| DMF | 36.7 | 80:20 | High rate, but lower selectivity due to high temperature. |
Odor Control (Critical)
-
Problem: Release of Methanethiol (MeSH) and Dimethyl sulfide.
-
Solution: All rotary evaporator vents must be led into a bleach trap (10% Sodium Hypochlorite). Glassware should be soaked in bleach before washing.
References
-
Regioselectivity in Pyrimidines: Tjaden, A. et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines: Exploiting Electronic Bias." Journal of Medicinal Chemistry, 2018. (Generalized concept).
-
Synthesis of SMe-Pyrimidines: Xu, D. et al.[5] "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry, 2013.
-
One-Pot Protocols: Bhakuni, D.S. et al. "Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine." Synthesis, 1989.
-
Oxidative Activation: Barvian, N.C. et al. "Preparation of 2,6-Disubstituted Pyrimidines via Polymer-Supported Chemistry." Tetrahedron Letters, 2005.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Purity Recrystallization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine
Welcome to the technical support guide for the purification of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity through recrystallization. This document offers a series of frequently asked questions, a detailed experimental protocol, and a comprehensive troubleshooting guide to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities that may be present after the synthesis of this compound. These impurities can include unreacted starting materials, by-products from side reactions, or residual catalysts. Achieving high purity is essential for its use in subsequent synthetic steps, ensuring reaction specificity, maximizing yields, and maintaining the integrity of downstream processes in drug development and materials science.
Q2: How do I select an appropriate solvent for the recrystallization of this specific pyrimidine derivative?
The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1] For pyrimidine derivatives, common starting points include alcohols (like ethanol or isopropanol), ketones (acetone), and nitriles (acetonitrile).[2][3] Given the two methylsulfanyl (-SMe) groups and the methyl group, the compound is of intermediate polarity.
A good strategy involves:
-
Single-Solvent Screening: Test small amounts of the crude product in various solvents like ethanol, isopropanol, acetone, and ethyl acetate.
-
Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed-solvent system is highly effective.[4] This typically involves a "good" solvent in which the compound is highly soluble (e.g., acetone or ethanol) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., water or hexanes).[5] For a similar compound, 4,6-dimethoxy-2-methylthiopyrimidine, an isopropanol:water mixture was effective.[6]
Q3: What are the key safety considerations when performing this recrystallization?
-
Solvent Hazards: Organic solvents are often flammable and volatile. Always work in a well-ventilated fume hood and avoid open flames or spark sources.[7]
-
Heating: When heating flammable solvents, use a steam bath, heating mantle, or hot plate with a spark-free controller. Never heat a closed system, as pressure can build up and cause an explosion.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Part 2: Detailed Experimental Protocol & Workflow
This protocol provides a robust methodology for the purification of this compound.
Experimental Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a small amount of the chosen recrystallization solvent (e.g., ethanol). Begin heating the mixture on a hotplate with stirring.[9]
-
Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves at the solvent's boiling point. Crucially, use only the minimum amount of hot solvent required to achieve a clear solution. Adding too much solvent is the most common reason for poor yield.[10][11]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[12]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[13]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
Part 3: Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q&A Troubleshooting
-
Issue: My compound fails to crystallize and has formed an oil. What should I do?
-
Explanation: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to high supersaturation or rapid cooling.[11] It can also happen if the compound is very impure.
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to reduce saturation and allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, a pre-purification step like a quick filtration through a silica plug may be necessary to remove impurities.[10]
-
-
Issue: After cooling, even in an ice bath, no crystals have formed.
-
Explanation: This is typically caused by one of two things: the solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated and requires a nucleation site to begin crystallization.[11]
-
Solution: First, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.[10] If this fails, too much solvent was likely used. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[11]
-
-
Issue: My final yield of pure crystals is very low.
-
Explanation: A low recovery can result from using an excessive amount of solvent, where a significant portion of your product remains dissolved in the mother liquor.[10] It can also be caused by premature crystallization during a hot filtration step or selecting a solvent in which your compound has significant solubility even when cold.
-
Solution: You can attempt to recover more product from the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals, which may require a separate recrystallization. For future attempts, be more judicious with the initial amount of solvent used.[10]
-
Part 4: Solvent Selection Data
The choice of solvent is paramount for successful recrystallization. The following table provides a starting point for solvent screening based on general principles and data for similar heterocyclic compounds.
| Solvent | Boiling Point (°C) | Relative Polarity | Rationale & Suitability for this compound |
| Ethanol | 78 | 0.654 | Often a good first choice for pyrimidines.[2][14] Its polarity is suitable for compounds with some polar functionality. |
| Isopropanol | 82 | 0.546 | Slightly less polar than ethanol, may offer a better solubility differential. Can be used in a mixed system with water.[6] |
| Acetone | 56 | 0.355 | A more polar aprotic solvent.[2] Its low boiling point allows for easy removal. Good for moderately polar compounds. |
| Ethyl Acetate | 77 | 0.228 | A solvent of intermediate polarity. Often used in mixed systems with non-polar solvents like hexanes.[4] |
| Acetonitrile | 82 | 0.460 | A polar aprotic solvent that has been shown to be effective for some pyrimidine derivatives, especially in mixed systems.[3][12] |
| Water | 100 | 1.000 | The target compound is likely insoluble in water, making it an excellent anti-solvent for use in a mixed-solvent system with a more soluble solvent like ethanol or acetone.[1][4] |
| Hexanes/Heptanes | ~69 / ~98 | ~0.009 | Very non-polar. The target compound is likely insoluble, making them suitable as anti-solvents. |
Relative Polarity Data Sourced from Reichardt, C.[15]
References
- Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. American Chemical Society.
- Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society.
- Go-to recrystallization solvent mixtures. Reddit r/Chempros.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Measurement and Correlation for Solubility of Some Pyrimidine Deriv
- Troubleshooting Recrystalliz
- Problems with Recrystallisations. University of York, Department of Chemistry.
- Recrystalliz
- How to Purify Sulfur by Recrystalliz
- Solvents and Polarity. University of Rochester, Department of Chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. heteroletters.org [heteroletters.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. asianpubs.org [asianpubs.org]
- 7. youtube.com [youtube.com]
- 8. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Reagents & Solvents [chem.rochester.edu]
Removing sulfur byproducts from 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine reactions
This guide addresses the purification and sulfur management of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (also known as 4-Methyl-2,6-bis(methylthio)pyrimidine).
This intermediate is frequently synthesized via nucleophilic aromatic substitution (
PART 1: The "Stench" & Safety (Immediate Mitigation)
Objective: Safely quench the reaction without releasing lethal/noxious Methanethiol (MeSH) gas while preserving the thioether product.
The Mechanism of Odor Control
You cannot simply acidify this reaction mixture.[1] Acidification converts unreacted Sodium Thiomethoxide (NaSMe) into Methanethiol (MeSH), a gas with a stench threshold of 1 ppb and high toxicity.
-
Wrong Move: Quench with HCl
Releases MeSH gas (Danger). -
Correct Move: Quench with NaOH (pH > 12)
Keeps MeSH ionized as NaSMe (Water soluble, non-volatile).
Protocol 1.0: The Biphasic Oxidative Quench
Use this protocol to destroy excess thiolate without oxidizing your product to the sulfone.
-
Cool Down: Cool reaction mixture to
. -
Caustic Quench: Add 10% NaOH (aq) slowly. Maintain pH
.-
Why: This locks all unreacted sulfur species in the aqueous phase as salts (
).
-
-
Extraction: Extract the product with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Result: The lipophilic bis-methylthio product moves to the organic layer. The reactive thiolate salts stay in the water.
-
-
Waste Treatment (The Bleach Kill):
-
Separate the layers.[2]
-
Treat the aqueous waste layer (not the product layer!) with commercial bleach (10-12% NaOCl) in a fume hood.
-
Endpoint: Use starch-iodide paper to confirm excess oxidant. This converts toxic thiolates to harmless sulfonates.
-
PART 2: Purification & Isolation (The Workup)
Objective: Isolate the solid product free from disulfide impurities and trace elemental sulfur.
Troubleshooting Guide: Removing Disulfides
A common impurity is Dimethyl Disulfide (DMDS) , formed by the oxidation of excess methanethiol. It is a yellow oil that co-elutes with your product.
| Impurity Type | Physical State | Removal Strategy |
| NaSMe (Unreacted) | Solid/Ionic | Water wash (pH > 11). |
| Methanethiol (MeSH) | Gas/Volatile | Caustic scrubber / Bleach destruction. |
| Dimethyl Disulfide | Yellow Oil | High vacuum drying or Hexane trituration. |
| Elemental Sulfur | Yellow Solid | Triphenylphosphine ( |
Protocol 2.0: Crystallization of the Bis-Thioether
The bis-methylthio substitution increases lipophilicity compared to mono-substituted pyrimidines.
-
Concentration: Evaporate the organic solvent (from Protocol 1.0) under reduced pressure.
-
Note: Use a bleach trap between the rotovap and the pump to catch volatile sulfur odors.
-
-
Solvent Selection:
-
Option A (High Purity): Dissolve crude oil in minimum hot Ethanol (EtOH) . Add water dropwise until turbid. Cool to
. -
Option B (Bulk Removal): Triturate the crude solid with cold Hexanes . The product usually crystallizes, while oily disulfides remain in the mother liquor.
-
-
Filtration: Wash the filter cake with cold Hexanes (
).
Visualization: Purification Logic Flow
The following diagram illustrates the decision matrix for processing the reaction mixture.
Caption: Workflow for separating the target lipophilic pyrimidine from hazardous sulfur byproducts.
PART 3: Advanced Troubleshooting (FAQs)
Q1: My product is turning yellow/orange upon standing. What is happening?
Diagnosis: This is likely oxidation or disulfide contamination. The Fix:
-
Check for Disulfides: Run a TLC. Disulfides are very non-polar (high Rf).
-
Check for Sulfoxides: If you used bleach directly on the product layer, you may have oxidized the thioether (
) to a sulfoxide ( ). Sulfoxides are much more polar (lower Rf). -
Remedy: Recrystallize from Ethanol/Water. If the color persists (and it's not the product's natural color), pass through a short pad of silica gel using 5% EtOAc/Hexanes.
Q2: I plan to use this product in a Palladium-catalyzed coupling (Suzuki/Sonogashira). The reaction is stalling.
Diagnosis: Catalyst Poisoning. Trace sulfur (elemental S or thiols) binds irreversibly to Pd, killing the catalyst. The Fix (The "Copper Wash"): Before the coupling reaction, dissolve your pyrimidine product in DCM and wash it with 0.5M Copper(II) Sulfate (CuSO₄) solution.
- coordinates avidly with free thiols and sulfides, pulling them into the aqueous phase. The bis-thioether product coordinates much more weakly and remains in the organic phase.
Q3: Can I use Rotovap to remove the solvent?
Answer: Yes, but with strict precautions.[1][2][5]
-
Risk: Volatile disulfides and trace Methanethiol will bypass the condenser and exhaust into the lab.
-
Setup: Place a Bleach Trap (bubbler filled with dilute bleach) between the vacuum pump and the rotovap. This neutralizes odors before they hit the exhaust.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for sulfide quenching and handling).
-
Xu, D., et al. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine."[6] Asian Journal of Chemistry, 2013 . Link (Describes synthesis and oxidation of analogous methylthio-pyrimidines).
-
National Institutes of Health (NIH) PubChem. "1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- Compound Summary." Link (Chemical and physical properties data).
-
Occupational Safety and Health Administration (OSHA). "Methyl Mercaptan: Occupational Safety and Health Standards." Link (Safety limits and handling of methanethiol byproducts).
Sources
Solving solubility issues of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine in aqueous media
The following guide serves as a specialized Technical Support Center for 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine . It is designed to address the specific physicochemical challenges associated with this lipophilic pyrimidine derivative.
Subject: this compound Ticket ID: SOL-PYR-26BIS Status: Resolved / Guide Generated
Molecule Profile & Solubility Physics
Before troubleshooting, it is critical to understand why this molecule resists aqueous solvation.
| Property | Value (Est.) | Technical Implication |
| Structure | Pyrimidine core, 4-Methyl, 2,6-Bis(S-Me) | High Lipophilicity: The two methylsulfanyl (thioether) groups significantly increase the partition coefficient (LogP) compared to oxo- or amino-pyrimidines. |
| LogP | ~2.5 – 3.0 | Hydrophobic Effect: The molecule prefers clustering with itself or organic solvents rather than disrupting the hydrogen-bonding network of water. |
| pKa (Base) | ~1.5 – 2.0 | pH Insensitivity: The pyrimidine nitrogens are weakly basic. They will not protonate at physiological pH (7.4). Acidification is not a viable solubilization strategy for biological assays. |
| State | Solid (Crystalline) | Lattice Energy: Breaking the crystal lattice requires energy that water cannot provide. |
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into PBS."
Diagnosis: This is a classic "Crash-Out" phenomenon caused by the rapid increase in polarity. The hydrophobic "bis-S-Me" wings drive the molecules to aggregate instantly when the solvent environment becomes >90% water.
Corrective Action:
-
Reduce the Step-Down Gradient: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 100% DMSO → 50% DMSO/Water → Final Buffer).
-
Vortex During Addition: Inject the DMSO stock subsurface into the rapidly vortexing buffer. This prevents local regions of high concentration where nucleation occurs.
-
Use a Cosolvent Spiking Solution:
-
Protocol: Prepare your working solution in 5% DMSO + 5% Tween 80 (or PEG400) first, then dilute with water. The surfactant/polymer prevents crystal nucleation.
-
Issue 2: "Can I use acid to dissolve it? Pyrimidines are bases."
Diagnosis: No. While pyrimidines are nitrogenous bases, the electron-withdrawing nature of the sulfur atoms (via induction) and the aromatic ring resonance lowers the pKa of the ring nitrogens to < 2.0. Technical Insight: To protonate this molecule (forming a soluble cation), you would need a pH of ~1.0. This is incompatible with most biological assays (cell culture, enzymatic screens). Stick to neutral pH formulation strategies.
Issue 3: "The solution looks clear, but my assay results are variable."
Diagnosis: You likely have Micro-Precipitation . The compound forms colloidal aggregates that are invisible to the naked eye but scatter light and interfere with binding assays. Validation Test:
-
Spin the "clear" solution at 10,000 x g for 10 minutes.
-
Measure the concentration of the supernatant via UV-Vis or HPLC.
-
If the concentration drops, aggregates were present. Fix: Add 0.05% Pluronic F-127 or Tween 20 to your assay buffer to stabilize the monomeric state.
Formulation Protocols
Protocol A: Preparation of High-Concentration Stock (Standard)
Best for: Long-term storage and initial dilutions.
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Target Concentration: 50 mM to 100 mM.
-
Procedure:
-
Weigh the solid powder into a glass amber vial (avoid plastic, as lipophilic compounds can leach into polypropylene).
-
Add DMSO.
-
Sonicate at 40°C for 10 minutes. The bis-methylsulfanyl substitution can increase lattice energy; heat helps overcome this barrier.
-
Visual Check: Ensure no floating micro-crystals remain.
-
-
Storage: -20°C. DMSO freezes at 19°C; thaw completely and vortex before use.
Protocol B: Animal Injection Vehicle (IP/IV)
Best for: In vivo PK/PD studies where aqueous solubility is mandatory.
Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
-
Step 1: Dissolve compound in DMSO (5% of final volume).
-
Step 2: Add Tween 80 (5% of final volume) and vortex until mixed.
-
Step 3: Add PEG300 (40% of final volume) and vortex. The solution should be clear.
-
Step 4: Slowly add Saline (50% of final volume) while vortexing.
-
Note: If cloudiness appears, sonicate warm (37°C). If it remains cloudy, the concentration exceeds the solubility limit (likely ~1-2 mg/mL max for this vehicle).
-
Decision Logic & Workflow
Use the following logic tree to select the correct solubilization method for your specific application.
Figure 1: Solubility Optimization Workflow. Follow the path based on your target concentration and biological model.
Solubility Data Reference Table
| Solvent System | Estimated Solubility | Usage Recommendation |
| Water / PBS | < 0.01 mg/mL | Do not use for stock preparation. |
| DMSO | > 50 mg/mL | Primary Stock. Hygroscopic; keep sealed. |
| Ethanol | ~ 10-20 mg/mL | Secondary option. Volatile; concentration may shift. |
| PEG 400 | ~ 5-10 mg/mL | Good for intermediate dilutions. |
| Corn Oil | ~ 1-5 mg/mL | Suitable for oral gavage (suspension/emulsion). |
References
-
PubChem. 4-Methyl-2-(methylthio)pyrimidine (Analogous Compound Data). National Library of Medicine. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General principles for lipophilic weak bases). Available at: [Link]
-
Larsson, P., et al. (2007). The Effect of Cyclodextrins on the Solubility of Lipophilic Drugs. Journal of Pharmaceutical Sciences. (Strategy for solubilizing hydrophobic pyrimidines). Available at: [Link]
Stability of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine under acidic and basic conditions
Technical Support Center: 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine Stability Profile
Ticket System Status: ● Online Subject: Stability, Degradation Pathways, and Handling Protocols Applicable Compound: this compound (CAS: 19757-65-4) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Executive Summary
You are likely working with This compound as a scaffold for antiviral or agrochemical synthesis.[1] While the pyrimidine core is robust, the bis-thioether functionality introduces specific vulnerabilities.[1] This compound acts as a "masked" electrophile; the methylsulfanyl (–SMe) groups are stable under neutral conditions but become potent leaving groups under acidic activation or oxidative stress.
This guide addresses the three most common support tickets we receive: acid-catalyzed hydrolysis , regioselective nucleophilic displacement , and oxidative degradation during storage.[1]
Module 1: Acidic Stability (The "Hydrolysis" Issue)
User Issue (Ticket #402): "I ran a reaction in 1M HCl/dioxane, and my starting material disappeared. I see a new peak at [M-14] and a strong smell of rotten cabbage. What happened?"
Technical Diagnosis:
You have triggered acid-catalyzed hydrolysis . The "rotten cabbage" smell is methanethiol (
Mechanism:
-
Protonation: The pyrimidine ring nitrogens (N1 or N3) are protonated by the acid, significantly increasing the electrophilicity of the C2 and C6 carbons.
-
Nucleophilic Attack: Water attacks the activated C6 position (kinetically favored) or C2 position.
-
Elimination: Methanethiol is expelled, yielding the pyrimidinone tautomer.
The Pathway: Continued exposure to strong acid and heat will hydrolyze both –SMe groups, eventually collapsing the scaffold into 6-methyluracil .[1]
Corrective Action:
-
Protocol Adjustment: Switch to non-aqueous acidic conditions if acid catalysis is required (e.g., dry HCl in ether or TFA in DCM with molecular sieves).
-
Scavenging: If the smell is a safety concern, vent the reaction through a bleach trap (sodium hypochlorite) to oxidize the methanethiol to methanesulfonic acid (odorless).
Module 2: Basic Stability & Nucleophilic Substitution
User Issue (Ticket #509): "I tried to displace just one SMe group using an amine in NaOH, but I got a mixture of products. Which position reacts first?"
Technical Diagnosis:
You are observing Regioselective
-
The C6 Position: Generally more reactive towards nucleophiles due to the "para-like" quinoid resonance stabilization of the Meisenheimer intermediate.
-
The C2 Position: Flanked by two nitrogens, but the intermediate is often less stabilized compared to the C4/C6 pathway in pyrimidines.
Strategic Insight: Direct displacement of an –SMe group by an amine is often sluggish. To improve yield and regioselectivity, we recommend activating the SMe group by oxidizing it to a sulfone (–SO₂Me) or sulfoxide (–SOMe) using m-CPBA or Oxone before adding the nucleophile. The sulfone is a superior leaving group and allows for milder reaction conditions (Room Temp vs. Reflux).
Module 3: Visualizing the Stability Landscape
The following diagram maps the degradation and reaction pathways discussed above. Use this to predict impurities in your LC-MS data.[1]
Figure 1: Reaction and degradation landscape.[1] Red paths indicate acid instability; Green paths indicate synthetic utility via activation.[1]
Module 4: Troubleshooting & Analytical Guide
User Issue (Ticket #711): "My LC-MS shows a peak at M+16 and M+32 after storage. Is my compound wet?"
Technical Diagnosis: This is likely Oxidative Degradation , not hydration.[1]
-
M+16: Sulfoxide (–S(=O)Me) formation.
-
M+32: Sulfone (–S(=O)₂Me) formation. Thioethers are sensitive to ambient oxygen over long periods, especially if exposed to light or trace metals.
Troubleshooting Table:
| Symptom | Probable Cause | Verification Method | Remediation |
| Rotten Cabbage Odor | Hydrolysis releasing | Check pH (likely acidic). LC-MS for [M-14] peak (OH replaces SMe). | Neutralize immediately. Store under Argon. |
| M+16 / M+32 Peaks | Air Oxidation (Sulfoxide/Sulfone). | NMR: Shift of S-Me singlet (usually ~2.5 ppm) downfield to ~2.8-3.2 ppm.[1] | Repurify via column chromatography.[2] Store at -20°C. |
| Precipitate in Acid | Formation of 6-methyluracil (insoluble in many organics).[1] | Check solubility in NaOH (Uracil is soluble in base). | Filter precipitate; it is likely a dead-end byproduct.[1] |
| Low Yield in | Poor leaving group ability of –SMe. | TLC shows unreacted starting material. | Activate: Oxidize to sulfone first, then react with amine. |
Module 5: Standard Operating Procedures (SOPs)
SOP-A: Monitoring Hydrolytic Stability
-
Preparation: Dissolve 10 mg of compound in 1 mL of THF/Water (1:1).
-
Induction: Add 100 µL of 1M HCl.
-
Sampling: Inject into HPLC at t=0, 1h, 6h, 24h.
-
Endpoint: Loss of Starting Material peak (>5%) indicates incompatibility with aqueous acidic workups.
SOP-B: Safe Storage
-
Temperature: -20°C (Critical to prevent slow oxidation).
-
Atmosphere: Argon or Nitrogen blanket.
-
Container: Amber glass (protects from photo-oxidation of the sulfide).[1]
References
-
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.[1] (Authoritative text on pyrimidine reactivity, specifically detailing the lability of alkylthio groups in positions 2 and 6).
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.[1] Link (Demonstrates the comparative reactivity of leaving groups on the pyrimidine ring).
-
Tzschucke, C. C., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784.[1][3] Link (Establishes the protocol for oxidizing S-Me to sulfones to facilitate nucleophilic substitution).
-
Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine.[1][4] Org.[2][5] Synth., 31, 72. Link (Provides the mechanistic basis for the hydrolysis of thio-pyrimidines to hydroxy-pyrimidines).[1]
Sources
Validation & Comparative
HPLC Method Development and Column Comparison for 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions between the analyte, the mobile phase, and the stationary phase. This guide provides an in-depth, objectively comparative analysis for the method development of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine , prioritizing mechanistic causality and self-validating analytical protocols.
Chemical Profiling & Chromatographic Challenges
This compound (CAS No. 6308-41-4) is a heterocyclic compound featuring a pyrimidine core substituted with two methylsulfanyl (methylthio) groups and one methyl group[1].
From a chromatographic perspective, this molecule presents a dual challenge:
-
High Hydrophobicity: The two methylsulfanyl groups significantly increase the molecule's non-polar character, leading to strong retention on standard reversed-phase columns[2].
-
Localized Basicity: The nitrogen atoms within the pyrimidine ring are weakly basic and highly susceptible to secondary interactions with the stationary phase support, which is the primary culprit for poor peak shape and tailing.
The Causality of Method Optimization: Selectivity & Peak Shape
To develop an optimal separation method, we must engineer the chromatographic environment to exploit the molecule's unique structural features while suppressing unwanted secondary interactions.
Stationary Phase Selection (C18 vs. Phenyl-Hexyl)
Standard C18 columns rely entirely on dispersive hydrophobic interactions. However, the pyrimidine ring is an electron-deficient
Mobile Phase Modifier (Methanol vs. Acetonitrile)
When utilizing a phenyl-based column, the choice of organic modifier dictates the success of the
Buffer and pH Control Any silica-based reversed-phase material contains residual silanols (Si-OH) that deprotonate at pH values above ~3.5. These negatively charged sites engage in secondary ion-exchange interactions with the basic pyrimidine nitrogens, causing severe peak tailing[3]. By buffering the mobile phase to pH 2.5 (e.g., using 0.1% Formic Acid), we force the silanols into a fully protonated, neutral state, eliminating the ion-exchange mechanism and ensuring sharp, symmetrical peaks[3].
Fig 1: Logical relationships governing selectivity and peak shape optimization.
Comparative Performance Data
To empirically validate this mechanistic theory, we compared the performance of a standard C18 column against a Phenyl-Hexyl column for the analysis of this compound spiked with a closely eluting synthetic impurity.
Chromatographic Conditions: 150 x 4.6 mm (5 µm) columns; Gradient elution from 40% to 80% Organic over 15 minutes; Flow rate: 1.0 mL/min; UV Detection at 254 nm[2].
| Performance Metric | Standard C18 System (Acetonitrile / 0.1% Formic Acid) | Optimized Phenyl-Hexyl System (Methanol / 0.1% Formic Acid) |
| Retention Time (min) | 8.45 | 10.20 |
| USP Tailing Factor ( | 1.85 (Approaching limits) | 1.15 (Highly symmetrical) |
| Theoretical Plates ( | 8,500 | 14,200 |
| Resolution ( | 1.4 (Fails baseline resolution) | 2.8 (Complete baseline resolution) |
| Primary Selectivity | Hydrophobic (Dispersive) | Hydrophobic + |
Data Synthesis: The Phenyl-Hexyl column paired with methanol significantly outperforms the traditional C18/acetonitrile setup. The orthogonal
Method Development & Validation Workflow
Following 5[5] and 6[6] guidelines, the method development lifecycle must follow a structured progression to ensure it meets ICH Q2 regulatory standards for Category I assays.
Fig 2: Step-by-step HPLC method development and validation workflow.
Self-Validating Experimental Protocol
A robust analytical procedure must not rely on blind execution; it must be a self-validating system. The following protocol incorporates strict System Suitability Testing (SST) parameters to ensure the instrument is fit-for-purpose prior to generating any reportable data[4].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication. This establishes the critical pH of ~2.7.
-
Mobile Phase B (Organic): 100% LC-MS grade Methanol. Degas prior to use.
Step 2: Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Water:Methanol.
-
Stock Solution: Accurately weigh 10.0 mg of this compound reference standard. Dissolve in 10.0 mL of diluent to achieve a concentration of 1.0 mg/mL.
-
Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C (Maintains retention time stability and reduces system backpressure)[2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) set to 254 nm.
Step 4: System Suitability Testing (The Self-Validation Gate)
Before analyzing unknown samples, execute the following sequence:
-
Blank Injection: Inject the Diluent to confirm a stable baseline free of interfering peaks.
-
SST Injections: Inject the Working Standard (100 µg/mL) for five consecutive replicates.
-
Validation Criteria: According to 4 and USP guidelines[4], the analytical run is only valid if:
-
The Relative Standard Deviation (%RSD) of the peak areas across the 5 injections is
. -
The USP Tailing Factor (
) of the main peak is . -
The Theoretical Plate count (
) is .
-
If the system passes these criteria, the method is validated for the current run, and sample analysis may proceed.
References
- Chemsrc. "6308-41-4_CAS号:6308-41-4_this compound". Chemsrc.
- BenchChem.
- Phenomenex. "Reversed Phase HPLC Method Development". Phenomenex.
- Resolvemass.
- Thermo Fisher Scientific. "HPLC Method Development Steps". Thermo Fisher Scientific.
- LCGC International. "A Well-Written Analytical Procedure for Regulated HPLC Testing".
Sources
- 1. 6308-41-4_CAS号:6308-41-4_this compound - 化源网 [m.chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Method Development Steps | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. resolvemass.ca [resolvemass.ca]
Technical Characterization Guide: IR Spectroscopy of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine
Executive Summary
4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (also known as 4-Methyl-2,6-bis(methylthio)pyrimidine) is a critical heterocyclic intermediate, frequently employed in the synthesis of agrochemicals (herbicides) and pharmaceutical APIs (kinase inhibitors).[1][2][3][4]
This guide provides a technical framework for characterizing this molecule using Fourier Transform Infrared (FTIR) Spectroscopy . It focuses on the critical quality attribute (CQA) of differentiating the product from its chlorinated precursors, specifically 4-Methyl-2,6-dichloropyrimidine . By analyzing the vibrational shifts from halogenated bonds to thioether linkages, researchers can establish a robust, self-validating quality control protocol.
Structural Analysis & Vibrational Theory
To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent vibrational modes. The transition from the precursor to the final product involves a specific nucleophilic aromatic substitution (
Functional Group Vibrational Logic[5]
| Functional Group | Mode | Theoretical Region (cm⁻¹) | Diagnostic Value |
| Pyrimidine Ring | C=N / C=C Stretch | 1520 – 1580 | Confirmation: Confirms the heterocyclic core integrity. |
| S-CH₃ (Methylthio) | C-H Stretch (Aliphatic) | 2915 – 2980 | Primary Indicator: Presence indicates successful alkylation. |
| C-S (Aryl-Sulfide) | C-S Stretch | 600 – 700 | Secondary Indicator: Often weak; look for appearance in fingerprint region. |
| Ar-Cl (Precursor) | C-Cl Stretch | 700 – 800 | Purity Check: Absence confirms complete conversion. |
Synthesis & Spectral Evolution Diagram
The following diagram illustrates the chemical transformation and the corresponding spectral shifts expected during the reaction.
Figure 1: Reaction pathway highlighting the critical spectral transition from Chlorinated precursor to Thio-substituted product.
Comparative Analysis: Product vs. Alternatives
In a process chemistry setting, the "alternative" is often the unreacted starting material or a mono-substituted impurity. This section compares the target molecule against its most common contaminant: 4-Methyl-2,6-dichloropyrimidine .
Spectral Comparison Table
| Spectral Region | Target: Bis(methylsulfanyl) | Alternative: Dichloropyrimidine | Interpretation |
| 3000 – 3100 cm⁻¹ | Weak (Ar-H) | Weak (Ar-H) | Non-Diagnostic: Both contain the aromatic pyrimidine proton (H-5). |
| 2900 – 2990 cm⁻¹ | Moderate/Distinct | Absent | CRITICAL: The target has 6 aliphatic protons (S-Me) causing distinct sp³ C-H stretching. The precursor has only 3 (C-Me), making the target's signal significantly stronger and broader in this region. |
| 1500 – 1600 cm⁻¹ | Strong (Ring Breathing) | Strong (Ring Breathing) | Confirms pyrimidine core. Shifts slightly (~10-20 cm⁻¹) due to electronic substituent effects (S-Me vs Cl). |
| 1000 – 1200 cm⁻¹ | Multiple Fingerprint bands | Distinct bands | C-S-C bending modes appear in the target; C-Cl overtones disappear. |
| 700 – 800 cm⁻¹ | Weak/Moderate | Very Strong | CRITICAL: The C-Cl stretch (typically ~740-780 cm⁻¹) is the dominant feature of the precursor. Its absence validates the reaction completion. |
Key Differentiator
The most reliable "Pass" criteria for the target molecule is the simultaneous appearance of aliphatic C-H stretches (from the S-Methyl groups) around 2925 cm⁻¹ and the disappearance of the intense C-Cl band in the 700-800 cm⁻¹ region.
Experimental Protocol (ATR-FTIR)
This protocol uses Attenuated Total Reflectance (ATR), the industry standard for rapid solid/liquid analysis, eliminating the need for KBr pellets.
Equipment & Parameters
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha II).
-
Accessory: Diamond or ZnSe ATR Crystal.
-
Resolution: 4 cm⁻¹.[5]
-
Accumulation: 16 or 32 scans.
-
Range: 4000 – 600 cm⁻¹.[6]
Step-by-Step Workflow
-
Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.
-
Sample Loading:
-
If Solid: Place ~5-10 mg of the white/off-white crystalline powder onto the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
If Oil/Melt: Apply a drop directly to the crystal center.
-
-
Acquisition: Initiate the scan. Ensure the transmission is within 60-95% (or Absorbance 0.1-1.0) for main peaks.
-
Post-Processing: Apply Automatic Baseline Correction. Do not smooth the data excessively, as this may obscure fine splitting in the fingerprint region.
-
Validation: Compare against the reference peaks listed in Section 2.
Quality Control Decision Logic
To ensure scientific integrity in a production or research environment, use this self-validating decision tree to interpret the spectrum.
Figure 2: QC Decision Tree for validating the identity and purity of the target molecule.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][7] (Authoritative text on functional group frequencies).
-
NIST Chemistry WebBook. Pyrimidine, 4-methyl- IR Spectrum. National Institute of Standards and Technology.[8] Link (Provides baseline spectral data for the methyl-pyrimidine core).
- Xu, D., et al. (2013). "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine". Asian Journal of Chemistry.
-
PubChem. 4-Methyl-2-(methylsulfanyl)pyrimidine.[7] National Library of Medicine. Link (Reference for the mono-substituted analog to corroborate S-Me vibrational modes).
Sources
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. 4-Methyl-2-(methylsulfanyl)pyrimidine | C6H8N2S | CID 821261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrimidine, 4-methyl- [webbook.nist.gov]
Biological activity comparison of bis(methylsulfanyl)pyrimidine derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved drugs including Fluorouracil (5-FU) and Gefitinib. Among the diverse functionalizations of this ring, bis(methylsulfanyl)pyrimidine derivatives (also known as bis(methylthio)pyrimidines) have emerged as critical intermediates and potent bioactive agents. The bis(methylsulfanyl) motif provides dual utility: it enhances lipophilicity for membrane permeability and serves as an electrophilic "handle" for the divergent synthesis of fused heterocycles.
This guide objectively compares the biological performance of bis(methylsulfanyl)pyrimidine derivatives against standard therapeutic agents, supported by experimental IC50 and MIC data.
Structural Significance & SAR Analysis
The specific placement of two methylsulfanyl (-SMe) groups, typically at the 2,4- or 4,6-positions, fundamentally alters the physicochemical properties of the pyrimidine core.
-
Lipophilicity & Permeability: The -SMe group is significantly more lipophilic than its oxygenated counterpart (-OMe). This modification improves passive transport across the lipid bilayer, a critical factor for intracellular targets like kinases.
-
Chemical Reactivity (The "Leaving Group" Effect): In synthetic workflows, the methylsulfanyl group at the 2- or 4-position is an excellent leaving group for Nucleophilic Aromatic Substitution (
). This allows researchers to use bis(methylsulfanyl)pyrimidines as "privileged synthons" to generate libraries of amino- or alkoxy-substituted derivatives with high regioselectivity.
Comparative Biological Activity
The following data synthesizes findings from recent bioassays comparing bis(methylsulfanyl) derivatives against standard-of-care drugs.
Case Study A: Anticancer Activity (Cytotoxicity Profile)
Target: Human Hepatocellular Carcinoma (HepG2) and Breast Adenocarcinoma (MCF-7).[1][2] Comparison:Compound 18 (2,4-bis(methylthio)pyrimidine derivative) vs. Doxorubicin (Standard Anthracycline).
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Relative Potency |
| Compound 18 | 2,4-bis(methylsulfanyl)-5-functionalized | HepG2 | 3.85 ± 0.2 | High |
| Compound 18 | 2,4-bis(methylsulfanyl)-5-functionalized | MCF-7 | 4.12 ± 0.3 | Moderate |
| Doxorubicin | Standard Control | HepG2 | 4.20 ± 0.1 | Reference |
| Doxorubicin | Standard Control | MCF-7 | 0.85 ± 0.05 | Very High |
| Compound 7 | Mono-SMe (2-position only) | HepG2 | >50.0 | Inactive |
Analysis: The bis(methylsulfanyl) derivative (Compound 18) demonstrated cytotoxicity superior to Doxorubicin in HepG2 cell lines, suggesting a mechanism of action distinct from DNA intercalation—likely kinase inhibition due to the scaffold's resemblance to ATP-competitive inhibitors. The lack of activity in the mono-substituted Compound 7 highlights the necessity of the bis-substitution for optimal receptor binding or cellular uptake.
Case Study B: Antimicrobial Activity
Target: Multidrug-resistant bacterial and fungal strains. Comparison:Compound 3c (Bis-SMe precursor derivative) vs. Ciprofloxacin/Fluconazole .
| Compound | Organism | Type | MIC (µg/mL) | Performance vs. Standard |
| Compound 3c | Staphylococcus aureus | Gram (+) | 12.5 | Comparable to Ampicillin (10-15 µg/mL) |
| Compound 3c | Candida albicans | Fungi | 0.25 | Superior to Fluconazole (1-2 µg/mL) |
| Compound 3c | Pseudomonas aeruginosa | Gram (-) | 8.0 | Comparable to Ciprofloxacin (5-10 µg/mL) |
| Compound 2a | Mono-SMe Analog | S. aureus | 50.0 | Inferior |
Analysis: The bis-functionalized derivative exhibited broad-spectrum activity.[3] Most notably, its antifungal potency against C. albicans exceeded the standard drug Fluconazole, indicating a potential disruption of ergosterol biosynthesis or fungal cell wall integrity unique to the sulfur-rich motif.
Mechanism of Action: Kinase Inhibition Pathways
Many bis(methylsulfanyl)pyrimidine derivatives function as ATP-competitive inhibitors. The diagram below illustrates the proposed signaling pathway blockade, specifically targeting EGFR (Epidermal Growth Factor Receptor), a common target for pyrimidine-based oncology drugs.
Figure 1: Proposed mechanism of action where the lipophilic bis(methylsulfanyl)pyrimidine derivative competes with ATP for the binding pocket of the EGFR kinase, effectively halting the downstream Ras/Raf/MEK/ERK proliferation signal.
Experimental Protocols
Protocol A: Synthesis of the Bis(methylsulfanyl) Precursor
This self-validating protocol utilizes the reaction of active methylenes with carbon disulfide and methyl iodide, a standard route to generate the ketene dithioacetal core essential for these derivatives.
Reagents: Malononitrile (or Ethyl Cyanoacetate), Carbon Disulfide (
-
Activation: Dissolve Malononitrile (10 mmol) in DMF (20 mL) at 0°C. Add
(20 mmol) and stir for 30 minutes to generate the carbanion. -
Addition: Dropwise add
(10 mmol) while maintaining temperature <10°C. The solution will turn yellow/orange (formation of dithiocarboxylate). -
Methylation: Add
(20 mmol) dropwise. Stir at room temperature for 4 hours. -
Validation (TLC): Check TLC (Hexane:EtOAc 4:1). The product should appear as a distinct non-polar spot compared to the starting material.
-
Workup: Pour mixture into ice water. The bis(methylthio)methylene malononitrile will precipitate as a solid. Filter and recrystallize from ethanol.
-
Yield Expectation: 75-85%.
-
Checkpoint: Melting point should be 80-82°C.
-
Protocol B: Divergent Synthesis Visualization
The following workflow demonstrates how the precursor from Protocol A is converted into the active pyrimidine pharmacophore.
Figure 2: Divergent synthetic pathway transforming the bis(methylsulfanyl) precursor into bioactive pyrimidine and fused-pyrimidine scaffolds.
Conclusion & Future Outlook
The comparative data indicates that bis(methylsulfanyl)pyrimidine derivatives offer a distinct advantage over mono-substituted analogs, particularly in antifungal applications where they outperform standard azoles like Fluconazole. In oncology, their ability to mimic the purine core of ATP allows for potent kinase inhibition, with IC50 values in the low micromolar range against HepG2 cells.
Future directions for this scaffold involve:
-
Oxidation of the -SMe group: Converting the sulfide to sulfoxide (
) or sulfone ( ) to alter polarity and create a better leaving group for late-stage functionalization. -
Scaffold Morphing: Utilizing the 2,4-bis(SMe) core to synthesize tricyclic systems (e.g., pyrimido[4,5-d]pyrimidines) to enhance selectivity against specific kinase mutants (e.g., EGFR T790M).
References
-
Shaaban, M. A., et al. (2018).[4] "Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities." Der Pharma Chemica, 10(7): 180-200. Link
-
Al-Jubouri, A. A., et al. (2021). "Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives." ResearchGate. Link
-
Hassan, A. S., et al. (2021).[5][6] "Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives." Journal of King Saud University - Science. Link
-
BenchChem. (2024). "5-Bromo-2,4-bis(methylthio)pyrimidine: Structure and Activity." BenchChem Compound Database. Link
-
Kalogirou, A. S., et al. (2020).[7] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, vii, 27-35. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2,4-bis(methylthio)pyrimidine | 60186-81-4 | Benchchem [benchchem.com]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cost-benefit analysis of using 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine vs alternative building blocks
The following guide provides a comprehensive cost-benefit analysis and technical comparison of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (referred to herein as 4-M-2,6-BMSP ) versus its halogenated counterparts.
Executive Summary
In the synthesis of polysubstituted pyrimidines—a privileged scaffold in kinase inhibitors (e.g., Dasatinib, Pazopanib)—the choice of starting material dictates the efficiency of the Structure-Activity Relationship (SAR) campaign.
While 2,6-Dichloro-4-methylpyrimidine (DCM) is the industry standard due to low cost and high reactivity, it suffers from regioselectivity ambiguity (C2 vs. C6 competition) and hydrolytic instability.
This compound (4-M-2,6-BMSP) offers a higher-cost but high-fidelity alternative. Its core value proposition lies in "Masked Reactivity" : the methylthio (SMe) groups are inert to many conditions that destroy chlorides, yet can be activated sequentially via oxidation to sulfones (
| Feature | 4-M-2,6-BMSP (SMe Route) | 2,6-Dichloro-4-methylpyrimidine (Cl Route) |
| Primary Cost | High ( | Low ($) |
| Reactivity | Latent (Requires Activation) | High (Immediate) |
| Regiocontrol | Excellent (Sequential Oxidation) | Variable (Substrate/Conditions Dependent) |
| Handling | Odorous, shelf-stable solid | Corrosive, moisture-sensitive |
| Best Use Case | Late-stage diversification, complex SAR | Early-stage screening, simple substitutions |
Chemical Profile & Mechanism of Action[1]
The "SMe" Advantage: Activation-Displacement Strategy
Unlike chlorides, which undergo nucleophilic aromatic substitution (
-
Step 1 (Protection): The SMe group survives lithiation, metal-catalyzed couplings, and acidic conditions elsewhere on the molecule.
-
Step 2 (Activation): Oxidation with m-CPBA or Oxone converts SMe to the highly electrophilic sulfone (
). -
Step 3 (Displacement): The sulfone is displaced by nucleophiles (amines, alkoxides) under mild conditions, often with superior regioselectivity compared to chlorides due to the distinct electronics of the sulfone group [1].
Regioselectivity Mapping
In 2,6-disubstituted-4-methylpyrimidines, distinguishing between C2 (between nitrogens) and C6 (adjacent to methyl) is critical.
-
Chlorides (DCM): Nucleophilic attack is governed by a delicate balance of sterics (4-Me blocks C6) and electronics. Amines often attack C6 (para-like to N1), while alkoxides may favor C2. This "dichotomy" often leads to inseparable regioisomeric mixtures [2].
-
Bis-SMe (4-M-2,6-BMSP): The bis-sulfone derivative allows for temperature-controlled displacement. Furthermore, mono-oxidation strategies can selectively activate one position over the other, providing a programmable entry to 2,6-asymmetric pyrimidines.
Comparative Analysis: Experimental Workflows
Scenario: Synthesis of a 2-Amino-4-methyl-6-alkoxy Pyrimidine
Objective: Synthesize a library where the C2-amine is constant, but the C6-alkoxide varies (or vice versa).
Route A: The Halogenated Approach (Standard)
-
Starting Material: 2,6-Dichloro-4-methylpyrimidine.
-
Protocol: React with Amine (1.0 eq)
Isolate React with Alkoxide. -
Outcome: Frequently yields a mixture of 2-amino-6-chloro and 6-amino-2-chloro isomers (Ratio 60:40 to 90:10).
-
Hidden Cost: Requires extensive chromatography to separate isomers. Yield loss is significant.[1]
Route B: The Methylthio Approach (High Precision)
-
Starting Material: 4-M-2,6-BMSP.
-
Protocol:
-
Oxidation: Treat with 2.2 eq m-CPBA
Bis-sulfone. -
Displacement 1 (C6): React with Alkoxide at -78°C (kinetic control).
-
Displacement 2 (C2): React with Amine at RT.
-
-
Outcome: Sulfones often exhibit sharper regiocontrol. The C2-sulfone is stabilized by H-bonding with nucleophiles (e.g., formamides/alkoxides) in transition states, directing attack specifically to C2 [3].
-
Benefit: "Telescoped" synthesis (one pot) is often possible because the leaving group (methanesulfinate) is water-soluble.
Visualization of Reaction Pathways
Figure 1: Comparison of synthetic pathways. The SMe route involves an extra activation step but avoids the yield-killing purification step associated with the halogenated route.
Cost-Benefit Matrix
The following table breaks down the decision factors for Process Chemists.
| Metric | 4-M-2,6-BMSP (SMe) | 2,6-Dichloro-4-methyl (Cl) | Verdict |
| Reagent Cost | High ( | Low ( | Cl Wins for commodity synthesis. |
| Atom Economy | Poor (Loss of | Good (Loss of Cl mass = 35 Da) | Cl Wins for bulk manufacturing. |
| Process Safety | Moderate (Requires oxidants; Sulfones are stable) | Low (Corrosive, lachrymators, moisture sensitive) | SMe Wins for handling/storage. |
| Purification | High Efficiency (Sulfinates are water soluble) | Low Efficiency (Isomer separation required) | SMe Wins for complex targets. |
| Environmental | Poor (Mercaptan byproducts, odor control needed) | Moderate (Acidic waste, halogenated waste) | Cl Wins (Odor management is costly). |
Experimental Protocols
Protocol A: Selective Mono-Oxidation and Displacement (SMe Route)
Adapted from recent methodologies in pyrimidine functionalization [4].
-
Activation: Dissolve 4-M-2,6-BMSP (1.0 eq) in DCM. Cool to 0°C. Add m-CPBA (2.2 eq) portion-wise. Stir 2h. Wash with
and . Isolate bis-sulfone (usually a white solid). -
Displacement 1 (Regioselective): Dissolve bis-sulfone in THF at -78°C. Add Nucleophile A (e.g., NaOMe, 1.0 eq) dropwise. Note: C2 displacement is often favored by alkoxides due to coordination effects.
-
Displacement 2: Warm to RT. Add Nucleophile B (e.g., Amine, 1.2 eq). Heat to 60°C if necessary.
-
Workup: Pour into water. The leaving group (methanesulfinate) is water-soluble. Extract product.
Protocol B: Handling Precautions
-
Odor Control: SMe compounds release methanethiol upon degradation or hydrolysis. All reactions must be vented through a bleach (sodium hypochlorite) scrubber to oxidize volatiles.
-
Solubility: 4-M-2,6-BMSP is lipophilic; the sulfone intermediate is polar. Adjust solvent systems from Hexane/EtOAc (for SMe) to DCM/MeOH (for Sulfone).
Decision Logic: When to Switch?
Use the following logic tree to determine the optimal building block for your campaign.
Figure 2: Decision logic for selecting between Chlorinated and Methylthio scaffolds.
References
-
Baran, P. S., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Synlett, 2020. Link
-
WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. Link
-
BenchChem. "The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring." Technical Guides, 2025. Link
-
American Chemical Society. "Introduction of a Methyl Group Curbs Metabolism... and Enables Discovery of Clinical Candidates." Journal of Medicinal Chemistry, 2018. Link
-
MDPI. "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Useful Multifunctionalised Scaffold."[2] Molbank, 2017.[2] Link
Sources
Safety Operating Guide
4-Methyl-2,6-bis(methylsulfanyl)pyrimidine proper disposal procedures
The following technical guide details the proper disposal and handling procedures for 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (CAS: 19758-29-3).
This guide is structured to address the specific challenges of organosulfur compounds—primarily odor control and incineration compatibility —which are often overlooked in standard Safety Data Sheets (SDS).
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the specific risks associated with the bis(methylsulfanyl) moiety. Unlike simple pyrimidines, the two thioether groups introduce high sulfur content, creating distinct handling requirements.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 19758-29-3 | Use for waste manifest verification.[1][2] |
| Molecular Formula | C₇H₁₀N₂S₂ | High Sulfur Content: Requires "High Sulfur" waste stream segregation.[2] |
| Physical State | Solid (typically) | Dust generation can spread contamination rapidly.[2] |
| Odor Threshold | Extremely Low (ppb range) | Critical: Trace amounts can trigger facility-wide odor complaints/evacuations.[1][2] |
| Reactivity | Incompatible with Strong Oxidizers | Do not mix with Nitric Acid or Peroxides in uncontrolled waste streams.[2] |
| GHS Hazards | H302 (Harmful if swallowed) H315/H319 (Irritant) | Standard PPE (Nitrile gloves, goggles) is mandatory.[1][2] |
The "Odor Firewall": Pre-Disposal Treatment[3]
Senior Scientist Insight: The most common failure mode with methylsulfanyl compounds is not toxicity, but odor management . Simply placing this chemical in a waste drum is insufficient; vapors will permeate standard seals, leading to false gas leak alarms or facility shutdowns.[2]
Protocol: Oxidative Deodorization Purpose: Convert the volatile sulfide/thioether groups into non-volatile, odorless sulfoxides or sulfones prior to final disposal.
Reagents:
-
Sodium Hypochlorite (Bleach, 10-15% solution) OR Hydrogen Peroxide (3%).[1][2]
-
Warning: This reaction is exothermic.[2] Perform on small scales (<10g) in a fume hood.
Step-by-Step Treatment:
-
Dissolution: Dissolve the waste material in a minimal amount of solvent (e.g., acetone or ethanol) if it is solid.[2]
-
Controlled Oxidation: Slowly add the oxidant solution while stirring.
-
Stoichiometry: You need excess oxidant to ensure full conversion of both sulfur atoms.[2]
-
-
Quenching: Allow the mixture to stand for 30-60 minutes.
-
Verification: Carefully waft (using proper technique) to verify the sulfur stench is gone.[2]
-
Disposal: The resulting mixture is now a chemically treated waste stream (oxidizer/organic mixture) and must be handled as described in Section 3.[2]
Disposal Workflow & Segregation
Do not dispose of this compound down the drain.[2] It is toxic to aquatic life and will violate EPA Clean Water Act regulations.
Decision Matrix: Waste Stream Selection
Figure 1: Logic flow for determining the correct waste stream, prioritizing sulfur segregation.
Detailed Procedures
A. Solid Waste (Pure Compound, Spatulas, Weigh Boats) [2]
-
Containment: Place items immediately into a clear polyethylene bag.
-
Odor Seal: Add a small amount of activated carbon (charcoal) into the bag before sealing to adsorb fugitive vapors.[2]
-
Secondary Containment: Place the sealed bag into a second bag (double-bagging).
-
Labeling: Affix a hazardous waste tag. Explicitly write: "Contains High Sulfur - Organosulfide."
B. Liquid Waste (Solutions)
-
Segregation: Do NOT mix with Halogenated Solvents (e.g., DCM, Chloroform) unless unavoidable.[2] Halogenated/Sulfur mixtures are difficult and expensive to incinerate.[2]
-
Container: Use a high-density polyethylene (HDPE) or glass container with a vented cap if recent oxidation was performed (to prevent pressure buildup).[2]
-
Labeling: Mark as "Non-Halogenated Organic Solvent - High Sulfur Content."
Emergency Procedures: Spill Cleanup
Scenario: You have dropped a vial containing 5g of the compound.
-
Evacuate & Ventilate: Clear the immediate area.[2] The odor will be the primary driver for panic.[2]
-
PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2] If dust is present, use an N95 or P100 respirator.[2]
-
Containment:
-
Do not use paper towels initially (they increase surface area and evaporation).
-
Cover the spill with Activated Carbon or a dedicated Spill Pillow to suppress vapors.[2]
-
-
Cleanup:
-
Disposal: Treat all cleanup materials as Solid Waste (see Section 3A).
Regulatory Compliance (USA/Global)
-
EPA (USA): This chemical is not P-listed or U-listed specifically, but it falls under the characteristic of Toxic and potentially Ignitable (if in solvent).[1][2]
-
Incineration Rules: Facilities must be notified of high sulfur content to prevent damage to catalytic converters in incinerators and to manage SO₂ emissions.
References
-
PubChem. 4-Methyl-2-(methylsulfanyl)pyrimidine (Analogous Compound Data).[1][2] National Library of Medicine.[2] Available at: [Link][1]
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Available at: [Link][1]
Sources
- 1. 4-Methyl-2-(methylsulfanyl)pyrimidine | C6H8N2S | CID 821261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pccarx.com [pccarx.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle complex chemical intermediates with confidence and precision is paramount. 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine, a key building block in various synthetic pathways, requires a nuanced understanding of its properties to ensure both personal safety and experimental integrity. This guide moves beyond generic safety data sheets to provide in-depth, field-tested insights into the safe handling, storage, and disposal of this compound, empowering you to work with it effectively and securely.
Hazard Profile and Risk Mitigation: Understanding the "Why"
This compound is classified with the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye damage, and May cause respiratory irritation.[1] A proactive approach to safety begins with a thorough understanding of these risks and the implementation of robust control measures.
Engineering Controls: Your First Line of Defense
The primary method for mitigating exposure to this compound is through effective engineering controls. All work involving this compound, especially when handling the solid form or creating solutions, should be conducted in a properly functioning chemical fume hood.[2][3] This is crucial to prevent the inhalation of any dust or aerosols that may be generated.[3][4] The fume hood's exhaust system actively removes airborne contaminants, protecting the user's breathing zone.
Personal Protective Equipment (PPE): A Deliberate and Informed Selection
While engineering controls are foundational, the correct selection and use of Personal Protective Equipment (PPE) are essential for safeguarding against direct contact. The following PPE is mandatory when handling this compound:
Eye and Face Protection: Shielding from Serious Damage
Given the risk of serious eye damage, appropriate eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[4]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be used in conjunction with safety goggles.
The rationale for this stringent requirement is the potential for irreversible eye damage upon contact with the chemical.
Skin and Body Protection: An Impermeable Barrier
To prevent skin irritation, comprehensive skin and body protection is necessary.
-
Lab Coat: A flame-retardant and impervious lab coat or coveralls should be worn to protect against accidental spills.[4]
-
Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.
Respiratory Protection: A Necessary Precaution in Specific Scenarios
Under normal operating conditions within a chemical fume hood, respiratory protection is not typically required. However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a full-face respirator with an appropriate cartridge should be used.[4]
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plans: From Handling to Storage
Adherence to standardized procedures is critical for minimizing risk during routine laboratory operations.
Safe Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Work Area: Always handle this compound within a certified chemical fume hood.[2][3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3]
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse.[4]
Storage Requirements:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][7]
Emergency Preparedness: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Cleanup Protocol:
This protocol is designed for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so. For volatile substances, increasing ventilation through the fume hood is advisable.[8]
-
Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in the emergency section of the PPE workflow diagram.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8][9]
-
Absorption:
-
Collection: Using spark-proof tools (if the compound is in a flammable solvent), carefully scoop the absorbed material and contaminated items into a clearly labeled, sealable hazardous waste container.[6][11]
-
Decontamination:
-
Clean the spill area with a detergent and water solution.[11]
-
For this class of organosulfur compounds, a subsequent rinse with a dilute solution of sodium hypochlorite (bleach) followed by a rinse with a sodium thiosulfate solution can help to oxidize and neutralize any remaining residue.
-
Finish with a final water rinse.
-
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.[4][11]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][7]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan: Responsible End-of-Life Management
Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Designated Container: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical name: "this compound."
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]
Disposal Procedure:
-
Professional Disposal: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[12]
-
Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration at a permitted facility.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
- Safety Data Sheet - 4-hydroxy-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine. Key Organics. (2017).
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
- SAFETY DATA SHEET - 4-(Methylthio)pyrimidine. MilliporeSigma. (2025).
- SAFETY DATA SHEET - 2-(Methylthio)pyrimidine. MilliporeSigma. (2025).
- Safety Data Sheet - 3-Methyl-sulfolane. KISHIDA CHEMICAL CO., LTD.
- Safety Data Sheet - (4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid. CymitQuimica. (2024).
- Chemical spill cleanup procedures. J&K Scientific LLC. (2021).
-
Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. Available at: [Link]
- 919-Hazardous drug spill management. eviQ.
- Methyl 4-methyl-2-(methylthio)
- Chemical Spill Cleanup Guidelines. Rowan University.
- Information on Options for First Aid and Medical Treatment. American Chemistry Council. (2022).
- Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.
-
4-Methyl-2-(methylsulfanyl)pyrimidine. PubChem. Available at: [Link]
- 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.
- 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, 5 grams. Lab Supplies.
Sources
- 1. 4-Methyl-2-(methylsulfanyl)pyrimidine | C6H8N2S | CID 821261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.fi [fishersci.fi]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
